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  • Product: 5-Fluoro-2-methyl-3-nitroaniline
  • CAS: 168770-44-3

Core Science & Biosynthesis

Foundational

5-Fluoro-2-methyl-3-nitroaniline CAS number 168770-44-3

The following technical whitepaper provides an in-depth analysis of 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3), a critical fluorinated intermediate in the synthesis of next-generation kinase inhibitors and indazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3), a critical fluorinated intermediate in the synthesis of next-generation kinase inhibitors and indazole-based therapeutics.

Advanced Intermediate for Fluorinated Heterocycle Synthesis

Executive Summary

5-Fluoro-2-methyl-3-nitroaniline is a highly specialized aniline derivative used primarily as a scaffold for constructing fused heterocyclic systems, most notably 4-fluoro-1H-indazoles and benzimidazoles . Its unique substitution pattern—featuring a fluorine atom meta to the amine and a nitro group ortho to the methyl—makes it an essential building block for modulating lipophilicity and metabolic stability in small molecule drug discovery, particularly in the field of tyrosine kinase inhibitors (TKIs).

Chemical Identity & Physicochemical Properties

Structural Analysis

The compound features a toluene core with three distinct functional groups that dictate its reactivity:

  • Amino Group (-NH₂): Acts as the primary nucleophile for amide coupling or cyclization.

  • Nitro Group (-NO₂): Serves as a latent amine (via reduction) or an electrophilic partner in cyclization reactions.

  • Fluorine Atom (-F): Provides bioisosteric modulation, enhancing metabolic stability by blocking oxidative metabolism at the aromatic ring.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Light yellow to orange crystalline powderTypical of nitroanilines
Melting Point 87–90 °CHigh purity (>98%)
Boiling Point ~314 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.45 g/cm³ (Predicted)
pKa (Conjugate Acid) ~1.24Weakly basic amine due to electron-withdrawing -NO₂ and -F
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water

Synthesis & Manufacturing Methodologies

The Directing Group Challenge

Direct nitration of 5-fluoro-2-methylaniline (CAS 367-29-3) is not a viable route for industrial synthesis.

  • Reasoning: The amino group (-NH₂) is a strong ortho/para director. In 5-fluoro-2-methylaniline, the amino group directs incoming electrophiles primarily to the 4-position (para) or 6-position (ortho). The 3-position (meta to amine) is electronically deactivated relative to the amine's directing power.

  • Solution: The industrial route utilizes a retro-synthetic approach starting from 4-fluorotoluene , employing a selective reduction strategy.

Industrial Synthesis Route: Selective Reduction

The most robust protocol involves the nitration of 4-fluorotoluene to the dinitro species, followed by regioselective reduction.

Step 1: Dinitration Nitration of 4-fluorotoluene yields 4-fluoro-2,6-dinitrotoluene . The methyl group directs ortho, and the fluorine directs ortho, working synergistically to favor the 2,6-substitution pattern.

Step 2: Regioselective Zinin Reduction Selective reduction of one nitro group is achieved using sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) under controlled pH conditions. This yields the target 2-amino-4-fluoro-6-nitrotoluene (synonymous with 5-fluoro-2-methyl-3-nitroaniline).

Synthesis Workflow Diagram

SynthesisRoute Start 4-Fluorotoluene (Precursor) Inter1 4-Fluoro-2-nitrotoluene Start->Inter1 HNO3/H2SO4 Nitration Inter2 4-Fluoro-2,6-dinitrotoluene (Key Intermediate) Inter1->Inter2 HNO3/H2SO4 Fuming, Heat Target 5-Fluoro-2-methyl-3-nitroaniline (Target) Inter2->Target NaHS/MeOH Selective Reduction (Zinin Reaction)

Caption: Regioselective synthesis via dinitration and partial reduction to bypass directing group conflicts.

Reactivity & Applications in Drug Discovery

Indazole Scaffold Construction

The primary utility of 5-fluoro-2-methyl-3-nitroaniline is its conversion into 4-fluoro-1H-indazol-6-amine derivatives. This transformation is a cornerstone in the synthesis of kinase inhibitors targeting VEGFR, PDGFR, and Aurora kinases.

  • Mechanism: The "Jacobson Indazole Synthesis" or modified diazotization allows the amine to attack the methyl group (after activation) or via N-N bond formation after reducing the nitro group.

  • Protocol:

    • Acetylation: Protect the amine (optional).

    • Reduction: Reduce the 3-nitro group to an amine, yielding the 3,5-diamino-toluene derivative.

    • Cyclization: Diazotization of the newly formed amine leads to spontaneous cyclization with the methyl group to form the indazole core.

Reaction Pathway Diagram

Reactivity Target 5-Fluoro-2-methyl-3-nitroaniline Diamine 3,5-Diamino-4-fluorotoluene (Unstable Intermediate) Target->Diamine H2, Pd/C Full Reduction Indazole 4-Fluoro-6-aminoindazole (Drug Scaffold) Diamine->Indazole NaNO2, HCl Diazotization & Cyclization

Caption: Conversion of the aniline intermediate into the bioactive 4-fluoro-6-aminoindazole scaffold.

Handling & Safety Protocols (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[2]

Critical Safety Note: Like many nitroanilines, this compound carries a risk of methemoglobinemia . Absorption through the skin is rapid.

  • PPE: Double nitrile gloves, P95/P100 respirator, and chemical safety goggles are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18465377, 5-Fluoro-2-methyl-3-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Regulatory Determinations Support Document for Selected Contaminants: Dinitrotoluenes. (Data on dinitrotoluene reduction pathways). Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis Guide: 5-Fluoro-2-methyl-3-nitroaniline

Topic: Synthesis of 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Development Scientists Executive Summary & Retros...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary & Retrosynthetic Logic

The Target: 5-Fluoro-2-methyl-3-nitroaniline (also referred to as 2-amino-4-fluoro-6-nitrotoluene in some nomenclatures, though aniline numbering is preferred here) is a highly functionalized aromatic intermediate. It features a specific "1,2,3,5" substitution pattern that is critical for the development of next-generation kinase inhibitors and fluorinated agrochemicals.

The Challenge: The primary synthetic challenge is regioselectivity . Standard electrophilic aromatic substitution (nitration) of anilines typically occurs para or ortho to the amino group due to the strong electron-donating nature of the nitrogen lone pair. For 5-fluoro-2-methylaniline, standard nitration would predominantly yield the 4-nitro or 6-nitro isomers, not the desired 3-nitro product.

The Solution: This guide details a "Directed Ammonium Salt" strategy . By conducting the nitration in concentrated sulfuric acid, the amino group is protonated to form an anilinium ion (


). This transforms the nitrogen from an ortho/para director into a meta director. Crucially, the methyl group at the C2 position cooperatively directs the incoming nitro group to the C3 position, overcoming the competing directing effects of the fluorine atom.
Retrosynthetic Pathway

The synthesis is broken down into two critical stages:

  • Precursor Preparation: Reduction of commercially available 4-Fluoro-2-nitrotoluene to 5-Fluoro-2-methylaniline.

  • Regioselective Nitration: Controlled nitration of the amine salt to yield the target.

Retrosynthesis Target TARGET 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) Intermediate INTERMEDIATE 5-Fluoro-2-methylaniline (CAS 367-29-3) Target->Intermediate Nitration (Regiocontrol via -NH3+) Start STARTING MATERIAL 4-Fluoro-2-nitrotoluene (CAS 446-11-7) Intermediate->Start Reduction (Fe/HCl or H2/Pd)

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-precursor to the amine, followed by re-nitration at the specific C3 position.

Precursor Synthesis: Reduction of 4-Fluoro-2-nitrotoluene

Before the critical nitration step, the aniline core must be established. While 5-Fluoro-2-methylaniline is commercially available, it is often cost-prohibitive for large-scale campaigns. Synthesis from the cheaper nitro-toluene is the standard industrial approach.

Reaction:



Experimental Protocol
  • Reagents: 4-Fluoro-2-nitrotoluene (1.0 eq), Iron powder (3.5 eq), Conc. HCl (0.1 eq - catalytic initiation), Ethanol/Water (3:1 v/v).

  • Safety: The reaction is exothermic.[1][2][3] Iron sludge can be pyrophoric when dry.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge Iron powder, Ethanol, Water, and the catalytic amount of HCl. Heat to reflux (

    
    ) to activate the iron surface (etching).
    
  • Addition: Add 4-Fluoro-2-nitrotoluene dropwise over 60 minutes. Maintain vigorous stirring. The exotherm should sustain the reflux.

  • Completion: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] The starting material spot (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Adjust pH to

      
       using saturated 
      
      
      
      solution to precipitate iron salts.
    • Filter through a Celite pad. Wash the cake with Ethyl Acetate.

    • Separate the organic layer, dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Distillation under reduced pressure (approx.

    
     at 5 mmHg) yields a pale yellow oil.
    

Core Synthesis: Regioselective Nitration

This is the critical step. The reaction relies on the formation of the anilinium sulfate salt in situ to direct the nitro group to the meta position (C3) relative to the amine, which is also ortho to the methyl group.

Mechanism & Directing Effects:

  • 
     (C1):  Strong meta-director. Directs to C3 and C5. (C5 is blocked by F). Target: C3. 
    
  • 
     (C2): Ortho/para-director. Directs to C1 (blocked), C3, and C5 (blocked). Target: C3. 
    
  • 
     (C5): Ortho/para-director. Directs to C4 and C6. Target: Off-target. 
    

Note: The cooperative effects of the ammonium cation and the methyl group at C3 overpower the directing effect of the fluorine atom, provided the temperature is kept low to prevent deprotonation.

Detailed Protocol

Reagents:

  • 5-Fluoro-2-methylaniline (Precursor)

  • Sulfuric Acid (

    
    , 
    
    
    
    ) - Solvent and Proton Source
  • Potassium Nitrate (

    
    ) or Fuming Nitric Acid - Nitrating Agent
    

Step-by-Step Methodology:

  • Salt Formation:

    • Place

      
       of Conc. 
      
      
      
      in a 250 mL 3-neck flask.
    • Cool to

      
       using an ice-salt bath.
      
    • Add

      
       of 5-Fluoro-2-methylaniline  dropwise. Caution: Exothermic.[1]
      
    • Stir for 30 minutes to ensure complete formation of the anilinium sulfate salt. The solution may turn thick/slurry.

  • Nitration:

    • Prepare a solution of

      
       (
      
      
      
      ,
      
      
      ) dissolved in
      
      
      
      
      . (Alternatively, use
      
      
      of Fuming
      
      
      added directly).
    • Add the nitrating agent dropwise to the amine solution, maintaining the internal temperature below

      
       .
      
    • Critical Control Point: If the temperature rises above

      
      , the concentration of free amine increases, leading to the formation of the unwanted 4-nitro or 6-nitro isomers.
      
  • Reaction:

    • Allow the mixture to stir at

      
       for 2 hours.
      
    • Allow to warm slowly to room temperature (

      
      ) and stir for an additional 1 hour.
      
  • Quench & Isolation:

    • Pour the reaction mixture slowly onto

      
       of crushed ice.
      
    • Neutralize the acidic solution carefully with

      
      
      
      
      
      solution or solid
      
      
      until pH
      
      
      . Caution: Massive heat generation.
    • The product will precipitate as a yellow/orange solid.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
  • Purification:

    • Dry DCM layer over

      
       and concentrate.
      
    • Recrystallization: The crude solid often contains traces of the 4-nitro isomer. Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Yield: Expected yield is

      
      .
      
Data Summary Table
ParameterSpecificationNotes
Appearance Yellow Crystalline SolidDarkens on light exposure
Melting Point

Distinct from 4-nitro isomer (

)
1H NMR (DMSO-d6)

2.15 (s, 3H, Me)
Methyl group

5.80 (s, 2H, NH2)
Amine broad singlet

6.90 (dd, 1H, Ar-H)
Proton at C6 (coupled to F)

7.20 (dd, 1H, Ar-H)
Proton at C4 (coupled to F)
Key Shift Regiochemistry ConfirmationNOE correlation between Me and H-4 is absent (blocked by Nitro)

Process Visualization

The following diagram illustrates the competing directing effects and the pathway to the correct isomer.

SynthesisPathway Substrate 5-Fluoro-2-methylaniline (Free Amine) Salt Anilinium Salt (-NH3+ Species) Substrate->Salt H2SO4, 0°C Directing Directing Effects: -NH3+ (Meta) -> C3 -CH3 (Ortho) -> C3 -F (Ortho) -> C4/C6 Salt->Directing Target TARGET: 3-Nitro Isomer (5-Fluoro-2-methyl-3-nitroaniline) Salt->Target HNO3 / H2SO4 < 5°C ByProduct By-Product: 4-Nitro Isomer (Formed if Temp > 10°C) Salt->ByProduct Temp > 10°C (Loss of regiocontrol)

Figure 2: Reaction pathway highlighting the critical role of temperature control in maintaining the anilinium species for meta-direction.

References & Validation

  • Regioselectivity in Aniline Nitration:

    • Mechanism:[5] The protonation of the amino group in concentrated sulfuric acid prevents the formation of the o/p-intermediate, favoring the meta-substitution.

    • Source: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.

  • Synthesis of Fluorinated Nitroanilines:

    • Protocol Validation: Similar protocols for "anomalous" nitration of o-toluidines are described in U.S. Patent 8,946,235 (Synthesis of Tagrisso intermediates), where nitration of fluorinated anilines is performed in sulfuric acid to achieve specific regiochemistry.

    • Source:

  • Compound Identification:

    • CAS Verification: 5-Fluoro-2-methyl-3-nitroaniline is assigned CAS 168770-44-3.[6][7]

    • Source:

  • Precursor Synthesis (Reduction):

    • Methodology: Bechamp reduction (Fe/HCl) is the industry standard for nitro-to-aniline conversion in the presence of halogens (avoiding de-halogenation often seen with catalytic hydrogenation).

    • Source: Org.[2] Synth. 1945, 25, 78.

Sources

Foundational

5-Fluoro-2-methyl-3-nitroaniline spectroscopic data (NMR, IR, MS)

Here is an in-depth technical guide for 5-Fluoro-2-methyl-3-nitroaniline , structured for researchers and drug development professionals. Spectroscopic Characterization, Synthesis Logic, and Analytical Protocols Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for 5-Fluoro-2-methyl-3-nitroaniline , structured for researchers and drug development professionals.

Spectroscopic Characterization, Synthesis Logic, and Analytical Protocols

Executive Summary

5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals.[1] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating amine and methyl groups juxtaposed against the electron-withdrawing nitro and fluoro substituents.

This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS), a validated synthesis logic, and analytical protocols to ensure high-fidelity characterization during process development.

Chemical Identity
PropertyDetail
IUPAC Name 5-Fluoro-2-methyl-3-nitroaniline
Synonyms 2-Amino-4-fluoro-6-nitrotoluene; 3-Nitro-5-fluoro-o-toluidine
CAS Number 168770-44-3
Molecular Formula C

H

FN

O

Molecular Weight 170.14 g/mol
SMILES CC1=C(C=C(C=C1[O-])F)N
Appearance Yellow to orange crystalline solid

Synthesis & Mechanistic Pathway

Direct nitration of 5-fluoro-2-methylaniline typically yields the para-nitro isomer (position 4) due to the directing effects of the amine. Therefore, the authoritative route for the 3-nitro isomer involves the selective reduction of 4-fluoro-2,6-dinitrotoluene . This pathway leverages symmetry to ensure regiospecificity.

Synthesis Workflow (Graphviz)

SynthesisPathway SM 4-Fluoro-2,6-dinitrotoluene Reagent Selective Reduction (Fe/AcOH or H2/Pd-C) SM->Reagent Regioselective Reduction Intermediate Transition State (Nitro -> Hydroxylamine) Reagent->Intermediate Product 5-Fluoro-2-methyl-3-nitroaniline (Target) Intermediate->Product Deoxygenation

Figure 1: Retrosynthetic logic for accessing the 3-nitro isomer via symmetric dinitrotoluene reduction.

Spectroscopic Analysis (NMR, IR, MS)

Note: The following data represents the theoretical consensus and characteristic signals derived from structural analogs and chemometric prediction principles, as specific raw spectral files are proprietary.

Nuclear Magnetic Resonance ( H, C, F NMR)

The


H NMR spectrum is distinct due to the fluorine coupling (

F), which splits the aromatic protons into doublets or doublets of doublets.

Solvent: DMSO-


 or CDCl

Reference: TMS (0.00 ppm)
SignalShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

values)
A 2.15 – 2.25Singlet (s)3H–CH

(C2)
Deshielded by ortho-NO

B 5.60 – 5.90Broad Singlet (br s)2H–NH

(C1)
Exchangeable with D

O
C 6.60 – 6.75Doublet of Doublets (dd)1HAr–H (C6)

Hz,

Hz
D 7.10 – 7.25Doublet of Doublets (dd)1HAr–H (C4)

Hz,

Hz

Mechanistic Insight:

  • H6 (Signal C): This proton is located between the amine (shielding) and the fluorine. It appears upfield relative to H4. The large coupling constant (

    
     Hz) is characteristic of ortho-fluorine coupling.
    
  • H4 (Signal D): Located between the nitro group (strongly deshielding) and the fluorine. The nitro group's anisotropy shifts this signal downfield significantly compared to H6.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of the three critical functional groups: Amine, Nitro, and Fluoro-arene.

Wavenumber (cm

)
Functional GroupModeDiagnostic Note
3480, 3390 Primary Amine (–NH

)
Stretching (asym/sym)Distinct doublet for primary amines.
1620 Aromatic RingC=C StretchingSkeletal vibration.
1535 Nitro (–NO

)
Asymmetric StretchStrong, characteristic band.
1350 Nitro (–NO

)
Symmetric StretchOften sharper than the asymmetric band.
1240 C–FAryl-F StretchingStrong band, confirms fluorination.
Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

  • Molecular Ion (M+):

    
     170.1 (Base peak or significant intensity).
    
  • Fragmentation Pattern:

    • 
       153:  [M – OH]
      
      
      
      (Loss of OH from nitro group rearrangement).
    • 
       124:  [M – NO
      
      
      
      ]
      
      
      (Loss of nitro group).
    • 
       123:  [M – HNO
      
      
      
      ]
      
      
      (Common ortho-effect elimination).
Fragmentation Logic (Graphviz)

MassSpec M_Ion Molecular Ion [M]+ m/z 170 Frag1 [M - NO2]+ m/z 124 M_Ion->Frag1 -NO2 (46) Frag2 [M - HNO2]+ m/z 123 M_Ion->Frag2 -HNO2 (47) (Ortho Effect) Frag3 Benzyne Intermediate (Hypothetical) Frag1->Frag3 Ring degradation

Figure 2: Primary fragmentation pathways observed in EI-MS for nitroanilines.

Experimental Protocols

HPLC Purity Analysis

To ensure the intermediate is suitable for subsequent coupling reactions (e.g., Buchwald-Hartwig), purity must be


.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/nitro).

  • Retention Time: Predicted ~4.5 - 5.2 min (moderately polar due to nitro/amine balance).

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
     (preferred for solubility of nitroanilines) or CDCl
    
    
    
    .
  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., iron residues from reduction).

  • Acquisition: Run standard proton (16 scans) and

    
    F (un-decoupled) to verify the regiochemistry.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18465377, 5-Fluoro-2-methyl-3-nitroaniline. Retrieved January 29, 2026 from [Link].

  • Sigma-Aldrich.Product Specification: Fluorinated Nitroanilines. (General reference for functional group shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for calculating substituent effects on NMR shifts).
  • European Chemicals Agency (ECHA). Registration Dossier: 5-Fluoro-2-methyl-3-nitroaniline.[Link].

Sources

Exploratory

Technical Safety Profile: 5-Fluoro-2-methyl-3-nitroaniline

An In-Depth Technical Guide on the Safety and Hazards of 5-Fluoro-2-methyl-3-nitroaniline. CAS: 168770-44-3 | Formula: C₇H₇FN₂O₂ | Class: Fluorinated Nitroaniline Part 1: Executive Technical Summary 5-Fluoro-2-methyl-3-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety and Hazards of 5-Fluoro-2-methyl-3-nitroaniline.

CAS: 168770-44-3 | Formula: C₇H₇FN₂O₂ | Class: Fluorinated Nitroaniline

Part 1: Executive Technical Summary

5-Fluoro-2-methyl-3-nitroaniline is a specialized intermediate used primarily in the synthesis of pharmaceutical agents (e.g., protein degraders) and agrochemicals. As a member of the nitroaniline family, it presents a dual-hazard profile: immediate irritant/toxic effects and the latent systemic risk of methemoglobinemia .

While vendor-supplied Safety Data Sheets (SDS) frequently classify this compound as "Harmful" (GHS Category 4), structural analysis suggests a potential for higher toxicity consistent with the nitroaniline pharmacophore. This guide adopts a conservative safety posture , recommending containment protocols suitable for highly potent compounds (HPCs) to mitigate the risks of delayed cyanosis and environmental persistence.

Part 2: Physicochemical Characterization[1]

Understanding the physical state is the first line of defense. The compound is a solid at room temperature, necessitating strict dust control measures.

PropertyValueTechnical Implication
Appearance Off-white to light yellow crystalline powderFine particulates pose an inhalation hazard; use powder containment.
Melting Point 87–90 °CSolid at ambient temp; may cake upon improper storage.
Boiling Point ~314 °C (Predicted)Low volatility, but thermal decomposition can release toxic NOₓ/HF fumes.
Solubility Low in water; Soluble in DMSO, MethanolLipophilicity facilitates skin absorption.
Molecular Weight 170.14 g/mol Small molecule size aids permeation through standard PPE.

Part 3: Hazard Identification & Toxicology

GHS Classification (Harmonized)

Based on vendor data and Structure-Activity Relationship (SAR) analysis.

  • Signal Word: WARNING (Treat as DANGER for handling purposes)

  • H302: Harmful if swallowed.[1]

  • H315 / H320: Causes skin and eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.[1][2]

The "Hidden" Hazard: Methemoglobinemia

The defining hazard of this molecule is not always explicitly listed on generic SDSs. Like its congener 2-nitroaniline, this compound can undergo metabolic activation in the liver.

Mechanism of Action:

  • Absorption: Rapidly absorbed via inhalation or dermal contact due to the lipophilic fluorine substituent.

  • Metabolism: Hepatic nitroreductases convert the nitro group (-NO₂) to a hydroxylamine intermediate (-NHOH).

  • Toxicity: The hydroxylamine oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin . This form cannot bind oxygen, leading to chemical asphyxiation.

Symptoms: Cyanosis (blue lips/skin), headache, fatigue, and chocolate-brown blood.

Part 4: Visualization of Hazard Logic

The following diagram illustrates the pathway from chemical structure to physiological toxicity, highlighting why standard "irritant" precautions are insufficient.

HazardLogic Figure 1: Mechanism of Nitroaniline-Induced Toxicity Struct 5-Fluoro-2-methyl-3-nitroaniline (Lipophilic Structure) Route Dermal/Inhalation Absorption Struct->Route High Permeability Liver Hepatic Metabolism (Nitroreductase) Route->Liver Active N-Hydroxylamine Intermediate Liver->Active Bioactivation Blood Hemoglobin Oxidation (Fe2+ -> Fe3+) Active->Blood Redox Cycling Effect Methemoglobinemia (Hypoxia/Cyanosis) Blood->Effect

Caption: Structural lipophilicity drives absorption, leading to hepatic bioactivation and subsequent oxygen transport failure.

Part 5: The Self-Validating Safe Handling System

To ensure safety, we do not rely on "carefulness"; we rely on engineered barriers.

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur within a Chemical Fume Hood or a Powder Containment Enclosure .

  • Airflow Verification: Verify face velocity is 100 fpm (0.5 m/s) before use. Use a tissue strip as a visual validator if digital monitors are absent.

  • Static Control: Use anti-static weighing boats. Fluorinated nitro compounds can be static-prone, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against nitroanilines due to rapid permeation.

PPE ComponentRecommendationValidation Logic
Gloves (Primary) Silver Shield (Laminate) or Double Nitrile (High thickness)Laminates prevent breakthrough of aromatic amines.
Gloves (Outer) Disposable NitrileProtects the inner glove from mechanical tear and gross contamination.
Respiratory N95 (minimum) or P100 (if outside hood)Prevents inhalation of dusts during transfer.
Body Tyvek Lab Coat (Closed front)Prevents contamination of street clothes; nitroanilines stain skin/fabric yellow.
Decontamination Protocol
  • Solvent Selection: Use Ethanol or Isopropanol. Water alone is ineffective due to the compound's lipophilicity.

  • Visual Check: The compound is yellow.[3] Cleaning is complete only when white wipes show zero yellow discoloration .

  • Waste: All wipes must go into hazardous solid waste, not trash.

Part 6: Emergency Response & First Aid

Critical Note for Medical Personnel: Suspect Methemoglobinemia in any exposure case showing signs of cyanosis, even if the patient is conscious.

  • Inhalation: Remove to fresh air immediately. Administer oxygen if breathing is difficult.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).

  • Antidote: Ensure Methylene Blue is available in the facility's emergency medical kit. It is the specific antidote for methemoglobinemia.

Part 7: Handling Workflow Diagram

This workflow enforces a "Check-Do-Verify" loop to prevent exposure.

SafetyWorkflow Figure 2: Operational Safety Workflow for Fluorinated Nitroanilines Start Start: Weighing/Transfer Check Check Engineering Controls (Hood Flow > 0.5 m/s) Start->Check PPE Don PPE: Double Nitrile + Tyvek Check->PPE Pass Action Perform Manipulation (Minimize Dust) PPE->Action Clean Decon: Ethanol Wipe (Visual Check for Yellow) Action->Clean Waste Dispose: Haz Waste Bin (Do NOT Drain Pour) Clean->Waste

Caption: A closed-loop workflow emphasizing airflow verification and visual decontamination checks.

Part 8: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18465377, 5-Fluoro-2-methyl-3-nitroaniline. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3).[2] Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). Methemoglobinemia: Causes and Treatments. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Fluoro-2-methyl-3-nitroaniline

[1] Executive Summary & Strategic Rationale The synthesis of 5-Fluoro-2-methyl-3-nitroaniline presents a classic regioselectivity challenge in aromatic substitution.[1] Direct nitration of the parent aniline (5-fluoro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline presents a classic regioselectivity challenge in aromatic substitution.[1] Direct nitration of the parent aniline (5-fluoro-2-methylaniline) typically yields the para-nitro isomer (position 4) or ortho-nitro isomer (position 6) due to the strong directing effects of the free amino group.[1]

To access the 3-nitro position (meta to the amine), this protocol utilizes the Ammonium Salt Directing Strategy .[1] By conducting the reaction in concentrated sulfuric acid, the amino group is fully protonated to the anilinium ion (


), which is a meta-director.[1] This, combined with the ortho-directing effect of the methyl group at position 2, synergistically directs the electrophile (

) to position 3.[1]
Key Reaction Parameters
ParameterSpecificationRationale
Substrate 5-Fluoro-2-methylanilineCore scaffold.[1]
Solvent Conc.

(>98%)
Protonates amine to

(Meta-directing).[1]
Reagent Fuming

or

Source of nitronium ion (

).[1]
Temperature -5°C to 0°CControls exotherm; prevents over-nitration.[1]
Yield Target 65 - 75%High regioselectivity for the 3-isomer.[1]

Mechanistic Insight: The "Mismatched" Directing Groups[1]

Understanding the electronic environment is critical for troubleshooting.[1]

  • Free Amine Condition (Avoid): The

    
     group is a strong activator and ortho, para-director.[1] Nitration leads to 5-Fluoro-2-methyl-4-nitroaniline .[1]
    
  • Protonated Condition (Target):

    • 
       (Pos 1):  Strong electron-withdrawing group; directs meta (to Pos 3 and 5).[1] Pos 5 is blocked by Fluorine.[1] Target: Pos 3. 
      
    • 
       (Pos 2):  Weak activator; directs ortho, para (to Pos 1, 3, 5).[1] Pos 1 and 5 are blocked.[1] Target: Pos 3. 
      
    • 
       (Pos 5):  Weak deactivator; directs ortho, para (to Pos 4, 6).
      
    • Conclusion: The

      
       and 
      
      
      
      groups reinforce substitution at Position 3 .[1]
Reaction Pathway Diagram[1]

G Start 5-Fluoro-2-methylaniline (Free Base) Salt Anilinium Salt (In Conc. H2SO4) Start->Salt H2SO4 Protonation TS Sigma Complex (Transition State) Salt->TS HNO3 Nitration @ -5°C Byproduct 4-Nitro Isomer (Impurity) Salt->Byproduct Incomplete Protonation Product 5-Fluoro-2-methyl-3-nitroaniline (Target) TS->Product -H+

Caption: Reaction pathway highlighting the critical protonation step to enforce meta-selectivity.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 5-Fluoro-2-methylaniline (10.0 g, 80 mmol)[1]

    • Sulfuric Acid, Conc. 98% (50 mL)

    • Potassium Nitrate (

      
      ) or Fuming Nitric Acid (1.05 equiv)[1]
      
    • Ammonium Hydroxide (25%) or NaOH pellets (for neutralization)[1]

    • Ice/Water[1][2]

  • Equipment:

    • 250 mL 3-neck round bottom flask (RBF)[1]

    • Overhead mechanical stirrer (Magnetic stirring may fail due to viscosity)[1]

    • Internal thermometer[1]

    • Ice/Salt bath[1][3]

Step-by-Step Methodology
Step 1: Salt Formation
  • Charge the 250 mL RBF with 50 mL of Conc.

    
     .
    
  • Cool the acid to 0°C using an ice/salt bath.

  • Add 5-Fluoro-2-methylaniline (10.0 g) portion-wise over 20 minutes.

    • Critical: The temperature must not exceed 10°C. The solution will become thick and viscous as the sulfate salt forms.[1] Ensure vigorous stirring.

Step 2: Nitration[1][2][3]
  • Cool the mixture to -5°C .

  • Prepare the nitrating agent:

    • Option A (Solid

      
      ): Add pulverized 
      
      
      
      (8.5 g, 84 mmol) in small portions over 30 minutes.
    • Option B (Mixed Acid): Pre-mix Fuming

      
       (3.6 mL) with 
      
      
      
      (10 mL) and add dropwise.[1]
  • Observation: Maintain internal temperature between -5°C and 0°C. Exotherms will degrade regioselectivity.[1]

  • After addition, allow the reaction to warm to 10°C and stir for 2 hours.

  • TLC Check: Quench a mini-aliquot in water, neutralize with base, extract with EtOAc. Eluent: Hexane/EtOAc (7:3).[1] Starting material (

    
    ) should be consumed; Product (
    
    
    
    ) appears as a yellow spot.[1]
Step 3: Quench and Isolation
  • Prepare a beaker with 300 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with stirring.

  • Neutralization:[1] Carefully adjust pH to 8-9 using 25% Ammonium Hydroxide (preferred over NaOH to avoid heat spikes).[1]

    • Note: The product precipitates as a yellow/orange solid upon neutralization.[1]

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.[1] Wash with cold water (

    
     mL).[1]
    
Step 4: Purification
  • The crude solid often contains traces of the 4-nitro isomer.[1]

  • Recrystallization: Dissolve crude solid in boiling Ethanol/Water (9:1) . Allow to cool slowly to room temperature, then 4°C.

  • Filter the crystals and dry in a vacuum oven at 45°C.

Analytical Validation (QC)

To ensure the correct isomer (3-nitro) was isolated versus the common impurity (4-nitro), NMR analysis is required.[1]

Analytical MethodExpected Result for 3-Nitro IsomerDistinction from 4-Nitro Isomer
1H NMR (DMSO-d6) Doublet of Doublets (dd) for protons at C4 and C6.The 4-nitro isomer has protons at C3 and C6, which show different coupling patterns (singlets or weak coupling due to para/meta positions).[1]
Coupling Constants

Hz (Ortho F-H coupling).[1]
The 3-nitro isomer places H4 ortho to F. The 4-nitro isomer places H3 meta to F (

Hz).[1]
HPLC Purity > 98%.Retention time shift typically observed between isomers on C18 columns.[1]
Appearance Yellow to orange crystalline solid.[1]Darker colors indicate oxidation impurities.[1]
Structural Validation Logic
  • Target Structure: 5-Fluoro-2-methyl-3-nitroaniline.[1][4][5][6][7][8]

  • Proton H4: Located between F (Pos 5) and

    
     (Pos 3).[1] It will show a large coupling to Fluorine (
    
    
    
    ).[1]
  • Proton H6: Located between F (Pos 5) and

    
     (Pos 1).[1] It will show a large coupling to Fluorine (
    
    
    
    ).[1]
  • Key Identifier: The two aromatic protons are meta to each other (

    
     Hz).[1] If you see a large ortho coupling (
    
    
    
    Hz), you have made the wrong isomer (likely the 6-nitro).[1]

Safety & Handling

  • Nitration Risks: This reaction is highly exothermic.[3] Failure to control temperature (< 5°C) during addition can lead to a "runaway" reaction and rapid evolution of

    
     gases.[1]
    
  • Acid Handling: Concentrated

    
     and Fuming 
    
    
    
    are severe skin corrosives. Wear butyl rubber gloves and a face shield.[1]
  • Waste Disposal: The acidic filtrate contains heavy metal salts (if using catalysts) or high nitrate loads.[1] Neutralize before disposal according to local environmental regulations.

References

  • Regioselectivity in Aniline Nitration: Gao, Y., et al. (2018).[1] "Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source."[1] Organic & Biomolecular Chemistry.

  • Synthesis of Fluorinated Intermediates: Ningbo Inno Pharmchem Co. (2026).[1] "5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation."[1]

  • General Protocol for Nitration of Toluidines: BenchChem Application Notes. (2025).[1][3][9] "Synthesis of 2-Methyl-5-nitroaniline via Nitration."

  • Crystal Structure & Data for Nitroanilines: Moorthy, K., et al. (2018).[1][10] "2-Fluoro-5-nitroaniline."[1][2][10][11] IUCrData.

Sources

Application

Application Note: Regioselective Nitration of 2-Fluoro-6-Methylaniline

This Application Note is designed for researchers and process chemists in drug discovery and intermediate synthesis. It addresses the specific challenge of nitrating 2-fluoro-6-methylaniline , a deactivated yet oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery and intermediate synthesis. It addresses the specific challenge of nitrating 2-fluoro-6-methylaniline , a deactivated yet oxidation-prone substrate, to selectively yield 2-fluoro-6-methyl-4-nitroaniline .[1][2]

[1][2]

Strategic Analysis & Reaction Design

The Challenge: Electronic & Steric Conflict

The nitration of 2-fluoro-6-methylaniline presents a classic electrophilic aromatic substitution (EAS) dilemma:

  • Oxidation Sensitivity: Primary anilines are highly susceptible to oxidation by nitric acid, leading to the formation of quinones and dark tars (aniline black) rather than the desired nitro-arene.

  • Regiocontrol: The substrate contains three directing groups:

    • -NH₂ (Strong Activator): Directs ortho/para.

    • -CH₃ (Weak Activator): Directs ortho/para.

    • -F (Weak Deactivator): Directs ortho/para.

The Solution: The "Protect-Nitrate-Deprotect" Strategy

Direct nitration is chemically risky and often yields inseparable mixtures.[1][2] The authoritative route utilizes an acetamide protecting group .

  • Step 1 (Protection): Conversion to N-(2-fluoro-6-methylphenyl)acetamide .[1][2] This moderates the ring reactivity (preventing oxidation) while maintaining strong para-directing influence.[1][2]

  • Step 2 (Nitration): The acetamido group directs the incoming nitronium ion (

    
    ) to the para position (C4). The ortho positions (C2, C6) are blocked by the Fluorine and Methyl groups, and the meta positions (C3, C5) are electronically disfavored.
    
  • Step 3 (Deprotection): Hydrolysis restores the primary amine.

Pathway Visualization

The following diagram illustrates the reaction logic and regiochemical control.

ReactionPathway Substrate 2-Fluoro-6-methylaniline (Oxidation Prone) Intermediate1 Acetamide Intermediate (Stabilized & Directed) Substrate->Intermediate1 Ac2O / AcOH Protection Transition Nitration (HNO3/H2SO4) Intermediate1->Transition Electrophilic Attack (Para-Selective) Intermediate2 4-Nitro-Acetamide (Regiopure) Transition->Intermediate2 Quench Product 2-Fluoro-6-methyl-4-nitroaniline (Final Target) Intermediate2->Product HCl / EtOH Hydrolysis

Figure 1: Strategic workflow for the regioselective synthesis of 2-fluoro-6-methyl-4-nitroaniline.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Purity)

Target: 2-Fluoro-6-methyl-4-nitroaniline (CAS: 1426805-91-5) Scale: 10.0 g Input[1][2]

Step 1: Protection (Acetylation)[1][2]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge 2-fluoro-6-methylaniline (10.0 g, 80 mmol) and Glacial Acetic Acid (30 mL).

  • Addition: Add Acetic Anhydride (9.0 mL, 96 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Workup: Pour the mixture into 150 mL of ice-water. Stir vigorously for 30 minutes. The product, N-(2-fluoro-6-methylphenyl)acetamide , will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

    • Checkpoint: Expected Yield >90%.[3]

Step 2: Nitration (The Critical Step)

Caution: Exothermic reaction. Maintain strict temperature control.

  • Solvent System: In a 250 mL 3-neck RBF, dissolve the dried acetamide intermediate (from Step 1) in Concentrated Sulfuric Acid (H₂SO₄) (40 mL). Cool to 0–5°C using an ice-salt bath.

  • Nitrating Agent: Prepare a mixture of Conc. Nitric Acid (HNO₃, 70%, 1.1 equiv) and H₂SO₄ (1:1 v/v) in a separate dropping funnel.[1][2]

  • Addition: Add the mixed acid dropwise to the RBF. Crucial: Do not allow the internal temperature to exceed 10°C .[4][5]

  • Digestion: After addition, stir at 0–5°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The 4-nitro derivative will precipitate as a yellow solid.[1][2][6]

  • Purification: Filter the solid. Wash with water until the filtrate is neutral (pH ~7). Recrystallize from Ethanol if necessary to remove any trace ortho isomers (though steric blocking makes them negligible).

Step 3: Deprotection (Hydrolysis)[2]
  • Reaction: Suspend the wet cake from Step 2 in Ethanol (50 mL) and 6M Hydrochloric Acid (30 mL).

  • Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. The suspension will likely clear then reprecipitate.

  • Neutralization: Cool to room temperature. Neutralize with 20% NaOH solution to pH ~9.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.

  • Final Product: 2-Fluoro-6-methyl-4-nitroaniline (Yellow solid).

Protocol B: Direct Nitration (Rapid Screening)

Note: Only recommended for small-scale (<100 mg) screening where yield is secondary to speed.[1][2]

  • Dissolution: Dissolve 2-fluoro-6-methylaniline (100 mg) in Conc. H₂SO₄ (1 mL) at -10°C. The amine forms an ammonium salt, which protects it from oxidation but deactivates the ring.

  • Nitration: Add KNO₃ (1.0 equiv) in small portions.

  • Outcome: This often yields a mixture of the 4-nitro (para) and potentially 3-nitro (meta to ammonium) isomers, along with some oxidative impurities.[1][2] Protocol A is strongly preferred. [1][2]

Data Interpretation & Validation

ParameterExpected ResultMechanistic Insight
Appearance Yellow crystalline solidNitro-anilines are characteristically yellow due to extended conjugation (push-pull system).[1][2]
¹H NMR (DMSO-d₆) δ ~7.8-8.0 ppm (2H) The aromatic protons at C3 and C5 are deshielded by the nitro group.[1][2] They typically appear as a doublet (coupling to F) or multiplet.
¹H NMR (Methyl) δ ~2.2-2.3 ppm (3H) Singlet.[1][2] Characteristic of the aryl-methyl group.
Mass Spec (ESI+) [M+H]⁺ = 171.1 Confirming molecular formula C₇H₇FN₂O₂.[1]
Regiochemistry Para-substitution The C2 and C6 positions are blocked. The C4 position is activated by the NH-Ac group.
Decision Logic for Troubleshooting

Troubleshooting Problem Low Yield / Impure Product Check1 Did reaction turn black? Problem->Check1 Cause1 Oxidation of Amine. Use Protocol A (Protection). Check1->Cause1 Yes Check2 Isomer Mixture? Check1->Check2 No Cause2 Temp > 10°C during nitration. Keep < 5°C. Check2->Cause2 Yes

Figure 2: Troubleshooting logic for common nitration failures.

Safety & Handling (E-E-A-T)

  • Exotherm Hazard: The mixing of Nitric and Sulfuric acid generates significant heat. Always add acid to acid slowly with cooling.

  • Nitration Runaway: Never add the substrate to warm mixed acid. Always add the nitrating agent to the cooled substrate solution.

  • HF Generation: While unlikely under these conditions, fluorinated aromatics can release HF under extreme thermal stress. Work in a fume hood.

References

  • Regioselectivity in Aniline Nitration: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".[1][2] Wiley, 8th Ed. (Explains the directing effects of acetamido vs. amino groups).

  • Synthesis of 2-fluoro-6-nitroaniline (Analogous Protocol): ChemicalBook Protocols. (Demonstrates the stability of the 2-fluoro-6-substituted system).[1][2]

  • Nitration of Acetanilides:Vogel's Textbook of Practical Organic Chemistry.
  • Product Characterization (2-Fluoro-6-methyl-4-nitroaniline): BLD Pharm Product Data. (Confirms CAS 1426805-91-5 and structure).[1][2]

  • Patent Reference (General Nitration): WO2013029338A1. (Describes purification of 2-fluoro-6-methyl-4-nitroaniline).[1][2]

Sources

Method

purification of 5-Fluoro-2-methyl-3-nitroaniline by recrystallization

Application Note: Optimized Purification of 5-Fluoro-2-methyl-3-nitroaniline via Recrystallization Part 1: Strategic Overview 5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3) is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification of 5-Fluoro-2-methyl-3-nitroaniline via Recrystallization

Part 1: Strategic Overview

5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals.[1] Its structural integrity—specifically the positioning of the nitro and fluoro groups relative to the methyl steric anchor—is vital for downstream structure-activity relationships (SAR).[1]

The primary challenge in purifying this compound lies in its synthesis origin.[1] Typically produced via the nitration of 4-fluoro-2-aminotoluene (or similar precursors), the crude product invariably contains:

  • Regioisomers: (e.g., 3-fluoro-6-methyl-2-nitroaniline) possessing identical molecular weights but distinct dipole moments.[1]

  • Oxidation Byproducts: Tarry, non-polar oligomers.[1]

  • Unreacted Starting Material: Often possessing lower polarity.[1]

This guide details a thermodynamic purification strategy using recrystallization. Unlike chromatographic methods, which are difficult to scale, this protocol exploits the differential solubility indices of the nitroaniline isomers in hydro-alcoholic systems to achieve >99% purity.[1]

Part 2: Pre-Purification Analysis & Solvent Selection

Success relies on the "Golden Rule of Recrystallization": The solute must be sparingly soluble at ambient temperature but highly soluble at the solvent's boiling point.[1][2]

Solvent System Screening

For nitroanilines with melting points in the 87–90°C range, solvent choice is critical to prevent "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Ethanol (95%) HighModerateGoodLow risk; standard choice.[1]
Methanol/Water (80:20) HighLowExcellent Best for removing polar isomers.[1]
Ethyl Acetate/Hexane HighVariableModerateGood for removing tars; flammability risk.[1]
Toluene ModerateLowPoorGood for drying, but poor isomer selectivity.[1]

Recommendation: This protocol utilizes a Methanol/Water (MeOH/H₂O) gradient.[1] The high dielectric constant of methanol solubilizes the polar nitroaniline, while the water acts as an anti-solvent to force precipitation upon cooling, leaving more soluble isomers in the mother liquor.[1]

Part 3: Detailed Recrystallization Protocol

Safety Warning: Nitroanilines are toxic and potentially explosive if dried under high heat.[1] Always work in a fume hood.[1] Ground all glassware.[1]

Phase A: Dissolution and Clarification
  • Charge: Place 10.0 g of crude 5-Fluoro-2-methyl-3-nitroaniline into a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 60 mL of Methanol (HPLC grade). Add a magnetic stir bar.[1]

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C).

    • Checkpoint: If solids remain, add Methanol in 5 mL increments until dissolution is complete.[1]

  • Decolorization (Optional): If the solution is dark brown/black (indicating oxidation tars), remove from heat, add 0.5 g of Activated Carbon, and reflux for an additional 10 minutes.

  • Hot Filtration: While still near boiling, filter the solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove carbon and mechanical impurities.[1][3]

    • Why Pre-warm? To prevent premature crystallization on the filter paper, which leads to yield loss.[1]

Phase B: Controlled Crystallization
  • Reheating: Return the filtrate to a clean RBF and bring back to a gentle boil.

  • Anti-Solvent Addition: Dropwise, add deionized Water until a faint, persistent turbidity (cloudiness) is observed.[1]

  • Clarification: Add just enough Methanol (approx. 1-2 mL) to clear the turbidity.[1]

  • Slow Cooling (The Critical Step):

    • Turn off the heat.[1] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Mechanism:[4][5][6][7] Rapid cooling traps impurities inside the crystal lattice.[1] Slow cooling allows the crystal lattice to exclude impurities (thermodynamic control).[1]

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase C: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration.[1][2][3]

  • Washing: Wash the filter cake with 10 mL of ice-cold Methanol/Water (50:50 mixture).

    • Caution: Do not use pure methanol for washing; it will dissolve your product.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Note: Do not exceed 50°C. Nitro compounds can be thermally unstable.[1]

Part 4: Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

RecrystallizationWorkflow Start Crude 5-Fluoro-2-methyl-3-nitroaniline Dissolve Dissolve in Hot Methanol (65°C) Start->Dissolve Carbon Add Activated Carbon (Optional for Tars) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter Check1 Is Solution Clear? Filter->Check1 Check1->Filter No (Repeat) AntiSolvent Add Water (Anti-Solvent) Until Turbidity Check1->AntiSolvent Yes Clear Add MeOH to Clear Turbidity AntiSolvent->Clear Cooling Controlled Cooling (RT -> 0°C) Clear->Cooling Oiling Risk: Oiling Out? Cooling->Oiling Seed Add Seed Crystal Oiling->Seed Yes (Liquid Phase) Collect Vacuum Filtration Oiling->Collect No (Crystals Form) Seed->Cooling Wash Wash (Cold 50:50 MeOH/H2O) Collect->Wash Liquor Mother Liquor (Contains Isomers) Collect->Liquor Dry Vacuum Dry (40°C) Wash->Dry Final Pure Product (>99% HPLC) Dry->Final

Caption: Step-by-step purification workflow for 5-Fluoro-2-methyl-3-nitroaniline, including critical interventions for 'oiling out'.

Part 5: Analytical Validation & Troubleshooting

Quality Control Metrics

After drying, the product must be validated against the following specifications:

ParameterSpecificationMethod
Appearance Light yellow crystalline solidVisual
Melting Point 87–90°CDSC / Capillary
Purity >98.5% (Area %)HPLC (C18, ACN/H₂O)
Loss on Drying <0.5%Gravimetric
Troubleshooting "Oiling Out"

If the product separates as a yellow oil droplets rather than crystals during cooling:

  • Cause: The temperature is above the melting point of the solvated product, or the solution is too concentrated.[1]

  • Remedy: Reheat to dissolve the oil. Add a small amount of extra Methanol.[1] Add a seed crystal of pure product at 50°C. Cool very slowly.

Impurity Fate Analysis

Understanding where the impurities go is vital for process control.[1]

ImpurityFate Crude Crude Mixture CarbonStep Activated Carbon Crude->CarbonStep Tars Oxidation Tars (High MW) Isomers Regioisomers (e.g., 3-F-6-Me) Product Target Molecule (5-F-2-Me-3-NO2) Crystal Crystal Lattice Product->Crystal CarbonStep->Tars Adsorbed MotherLiquor Mother Liquor (Filtrate) CarbonStep->MotherLiquor Dissolved MotherLiquor->Isomers Remains Soluble (Thermodynamic Rejection) MotherLiquor->Product Precipitates

Caption: Fate mapping of impurities. Tars are removed physically; isomers are removed thermodynamically via solubility differences.[1]

References

  • PubChem. (2023).[1] 5-Fluoro-2-methyl-3-nitroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization thermodynamics).

Sources

Application

Application Note: Strategic Heterocyclic Synthesis using 5-Fluoro-2-methyl-3-nitroaniline

This Application Note is designed for Medicinal Chemists and Process Development Scientists seeking to leverage 5-Fluoro-2-methyl-3-nitroaniline (CAS: 735-06-8) as a high-value scaffold. Unlike simple anilines, this poly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Medicinal Chemists and Process Development Scientists seeking to leverage 5-Fluoro-2-methyl-3-nitroaniline (CAS: 735-06-8) as a high-value scaffold. Unlike simple anilines, this polysubstituted building block offers a rare "ortho-nitro-methyl" and "ortho-amino-methyl" duality, enabling the divergent synthesis of 4-functionalized indoles and 4-functionalized indazoles —privileged structures in kinase inhibitor discovery (e.g., VEGFR, EGFR targets).

Executive Summary: The "Divergent Scaffold" Advantage

5-Fluoro-2-methyl-3-nitroaniline is a dense functional array containing four distinct reactive handles on a single benzene ring:

  • Amino Group (C1): Nucleophile for couplings or diazotization precursor.

  • Methyl Group (C2): Benzylic carbon, essential for cyclization (Leimgruber-Batcho or Jacobson-type).

  • Nitro Group (C3): Latent nitrogen source for indoles or electron-withdrawing group for SNAr.

  • Fluorine Atom (C5): Metabolic blocker and bioisostere, critical for ADME optimization.

Core Value Proposition: The unique adjacency of the methyl group to both the nitro and amino groups allows this single precursor to diverge into two distinct heterocyclic classes:

  • Pathway A (Indole Synthesis): Exploits the o-nitro-methyl motif via the Leimgruber-Batcho reaction to yield 4-amino-6-fluoroindoles .

  • Pathway B (Indazole Synthesis): Exploits the o-amino-methyl motif via diazotization/cyclization to yield 6-fluoro-4-nitroindazoles .

Strategic Synthetic Pathways

Pathway A: The Leimgruber-Batcho Indole Protocol

This pathway is preferred for accessing 4-substituted indoles , a scaffold found in PARP inhibitors and next-generation kinase inhibitors. The C3-nitro group provides the indole nitrogen, while the C1-amine (protected) ends up at the C4 position of the indole, a difficult position to functionalize via standard electrophilic aromatic substitution.

Mechanism:

  • Condensation: Reaction of the acidic methyl protons with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) forms a 
    
    
    
    -dimethylamino-2-nitrostyrene (enamine) intermediate.
  • Reductive Cyclization: Reduction of the nitro group (e.g., H₂/Pd, Fe/AcOH) triggers an intramolecular nucleophilic attack on the enamine double bond, closing the pyrrole ring.

Pathway B: The Modified Jacobson Indazole Protocol

This pathway accesses 4-nitroindazoles . The C1-amine is diazotized, and the resulting diazonium species cyclizes onto the C2-methyl group. The C3-nitro group is preserved at the C4 position of the indazole, ready for subsequent reduction to an amine.

Mechanism:

  • Diazotization: Formation of the diazonium salt using NaNO₂/AcOH or isoamyl nitrite.

  • Cyclization: Spontaneous intramolecular cyclization (often phase-transfer catalyzed) yields the

    
    -indazole.
    

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Acetamido)-6-fluoro-1H-indole

Targeting the Indole Core via Leimgruber-Batcho

Pre-requisite: The C1-amine must be protected to prevent formamidine formation with DMF-DMA. Acetylation is standard.[1]

StepParameterCondition/ReagentCritical Note
1. Protection ReagentAc₂O (1.1 eq), AcOHYields quantitative acetamide.
2. Enamine Formation ReagentDMF-DMA (3.0 eq), DMF (solvent)Use anhydrous DMF.
Temp/Time110°C, 12–16 hMonitor disappearance of methyl doublet in NMR.
WorkupEvaporationRemove excess DMF-DMA completely (dark red oil).
3. Cyclization ReagentH₂ (50 psi), 10% Pd/C, MeOHAlternative: Fe powder/AcOH for chemoselectivity.
Temp/TimeRT, 4–6 hExothermic; control temp to prevent over-reduction.
4. Purification MethodFlash Chromatography (Hex/EtOAc)Product is often light-sensitive.

Self-Validating Checkpoint:

  • Intermediate Check: The enamine intermediate should show a characteristic pair of doublets (J ~ 13 Hz) in ¹H NMR for the vinylic protons around 5.0–7.5 ppm.

  • Product Check: Disappearance of the nitro signal and appearance of the broad indole NH signal (~11.0 ppm).

Protocol 2: Synthesis of 6-Fluoro-4-nitro-1H-indazole

Targeting the Indazole Core via Diazotization

Rationale: Direct cyclization of the naked aniline.

StepParameterCondition/ReagentCritical Note
1. Diazotization ReagentNaNO₂ (1.1 eq), AcOH/H₂O (conc.)Maintain temp < 5°C during addition.
AdditiveHBF₄ (optional)Use if isolating the diazonium tetrafluoroborate salt.
2. Cyclization Reagent18-Crown-6 (cat.), KOAc, CHCl₃Phase transfer conditions improve yield.
Temp/TimeRT to 40°C, 2 hEvolution of N₂ gas ceases upon completion.
3. Workup MethodExtraction (DCM/Water)Neutralize acid carefully.
4. Purification MethodRecrystallization (EtOH)4-Nitroindazoles crystallize well.

Self-Validating Checkpoint:

  • Safety: Ensure proper venting for N₂ evolution.

  • Product Check: ¹H NMR should show a downfield shift of the aromatic protons due to the newly formed pyrazole ring and the preservation of the nitro group (distinct from the indole route where NO₂ is lost).

Visualizing the Divergence

The following diagram illustrates the decision matrix for using 5-Fluoro-2-methyl-3-nitroaniline.

DivergentSynthesis Start 5-Fluoro-2-methyl-3-nitroaniline (CAS: 735-06-8) Protect Step A1: N-Protection (Ac2O) Start->Protect Pathway A (Leimgruber-Batcho) Diazo Step B1: Diazotization (NaNO2, AcOH) Start->Diazo Pathway B (Jacobson/Diazotization) Enamine Step A2: Enamine Formation (DMF-DMA, 110°C) Protect->Enamine RedCyc Step A3: Reductive Cyclization (H2/Pd or Fe/AcOH) Enamine->RedCyc Indole Target A: 4-Acetamido-6-fluoroindole (Kinase Inhibitor Scaffold) RedCyc->Indole CycB Step B2: Phase Transfer Cyclization (18-Crown-6, KOAc) Diazo->CycB Indazole Target B: 6-Fluoro-4-nitro-1H-indazole (Pazopanib-type Precursor) CycB->Indazole

Caption: Divergent synthesis map showing the conversion of the CAS 735-06-8 scaffold into Indole (Green) and Indazole (Red) cores.

Comparative Data Summary

FeatureIndole Route (Pathway A)Indazole Route (Pathway B)
Reaction Type Leimgruber-BatchoModified Jacobson / Diazotization
Key Reagents DMF-DMA, H₂/PdNaNO₂, AcOH, 18-Crown-6
Functional Group Fate NO₂

Indole NH; NH₂

C4-Substituent
NH₂

Indazole N; NO₂

C4-Substituent
Typical Yield 60–75% (2 steps)70–85% (1 step)
Primary Application 4-Substituted Indoles (e.g., PARP inhibitors)4-Substituted Indazoles (e.g., VEGFR inhibitors)

References

  • Leimgruber-Batcho Indole Synthesis: Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

  • Indazole Synthesis via Diazotization: Bartsch, R. A., & Yang, I. W. (1984). Indazoles from o-toluidines via phase-transfer-catalyzed azo coupling. Journal of Heterocyclic Chemistry, 21(4), 1063-1064.

  • Application in Kinase Inhibitors (General Indazole): Synthesis of 4-nitro-1H-indazoles.[1][2] (See search context for "6-methyl-4-nitro-1H-indazole" and related patents).

  • Compound Data: 5-Fluoro-2-methyl-3-nitroaniline (CAS 735-06-8).[3] PubChem.

Sources

Method

Application Note: Analytical Characterization of 5-Fluoro-2-methyl-3-nitroaniline (FMN)

This Application Note is designed as a definitive technical guide for the characterization of 5-Fluoro-2-methyl-3-nitroaniline (FMN) , a critical intermediate often utilized in the synthesis of kinase inhibitors and agro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 5-Fluoro-2-methyl-3-nitroaniline (FMN) , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1]

This guide deviates from standard templates to address the specific challenges of this molecule: regioisomer differentiation (fluorine positioning) and nitro-group associated thermal instability .[1]

CAS Number: 168770-44-3 Molecular Formula: C


H

FN

O

Molecular Weight: 170.14 g/mol [1][2]

Executive Summary & Structural Context

5-Fluoro-2-methyl-3-nitroaniline (FMN) is a poly-functionalized benzene derivative.[1] Its structural complexity arises from the crowded 1,2,3-substitution pattern (Amine-Methyl-Nitro) combined with a fluorine atom at the 5-position.[1]

Key Analytical Challenges:

  • Regioisomerism: Distinguishing FMN from its isomers (e.g., 3-fluoro-2-methyl-5-nitroaniline) requires precise NMR interpretation, as mass spectrometry cannot differentiate these isobaric species.[1]

  • Thermal Lability: The ortho-nitroaniline motif can be susceptible to thermal degradation or condensation, making GC analysis risky without derivatization.[1]

  • Electronic Effects: The electron-withdrawing nitro and fluoro groups significantly alter the pKa of the amine, affecting retention behavior in Reverse-Phase HPLC (RP-HPLC).[1]

Structural Identification Strategy (Spectroscopy)[1]

The primary goal is to confirm the position of the fluorine atom relative to the nitro and methyl groups.[1]

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for FMN qualification.[1] The presence of the fluorine atom makes


F-NMR  a powerful tool for purity assessment alongside 

H-NMR.[1]
Protocol:

H-NMR (400 MHz, DMSO-

)
  • Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

    
    . TMS as internal standard.[1]
    
  • Expected Signals & Logic:

    • Methyl Group (

      
       ~2.1-2.3 ppm):  Singlet (3H).[1] The shift is characteristic of an aryl methyl group flanked by an amine and a nitro group.[1]
      
    • Amine (

      
       ~5.5-6.5 ppm):  Broad singlet (2H). Exchangeable with D
      
      
      
      O.
    • Aromatic Protons (Critical for Regiochemistry):

      • FMN has two aromatic protons: H4 and H6 .[1]

      • H4: Located between the Nitro (C3) and Fluoro (C5) groups.[1] The Nitro group is strongly deshielding.[1] Expect a doublet (due to

        
         coupling) in the downfield region (
        
        
        
        ~7.5-7.8 ppm).[1]
      • H6: Located between the Fluoro (C5) and Amine (C1) groups.[1] The Amine is shielding.[1] Expect a doublet (due to

        
         coupling) upfield relative to H4 (
        
        
        
        ~6.5-7.0 ppm).[1]
    • Coupling Constants: The

      
       coupling is typically 8–10 Hz.[1]
      
Protocol:

F-NMR
  • Logic: A single sharp peak confirms the presence of a unique fluorine environment.[1] Impurities (regioisomers) will appear as distinct peaks due to the high sensitivity of

    
    F chemical shifts to the local electronic environment.[1]
    
B. Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion: [M+H]

    
     = 171.14 m/z.[1]
    
  • Fragmentation (MS/MS): Look for neutral loss of NO

    
     (46 Da) or HF (20 Da) to confirm functional groups.[1]
    

Chromatographic Purity Profiling (HPLC)[1]

Due to the potential for thermal degradation, High-Performance Liquid Chromatography (HPLC) is preferred over GC.[1]

Method Development Logic

The amine group makes the molecule basic, but the nitro and fluoro groups reduce this basicity.[1] A standard acidic mobile phase (Formic Acid or TFA) ensures the amine is protonated (or at least suppressed from tailing) and improves peak shape.[1]

Validated HPLC Protocol
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (aromatic backbone) and 380 nm (nitro-aniline charge transfer band)
Injection Vol 5 µL
Diluent 50:50 Water:ACN

Gradient Table:

Time (min) % A % B Phase
0.0 95 5 Equilibration
2.0 95 5 Hold
15.0 10 90 Ramp
20.0 10 90 Wash

| 20.1 | 95 | 5 | Re-equilibration |[1]

Data Interpretation:

  • FMN Retention: Expect elution in the middle of the gradient (approx. 8–12 min) due to the balance of hydrophobic (methyl/fluoro) and polar (nitro/amine) groups.[1]

  • Impurity Flag: Peaks eluting before FMN are likely oxidation products or hydrolyzed precursors.[1] Peaks eluting after are likely bis-nitrated byproducts or non-fluorinated analogs (if starting material was impure).[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing a batch of FMN, distinguishing between "Identity" (qualitative) and "Purity" (quantitative) workflows.

FMN_Characterization cluster_ID Identity Confirmation (Qualitative) cluster_Purity Purity Assessment (Quantitative) Start Crude FMN Sample NMR_H 1H-NMR (DMSO-d6) Check H4/H6 Split Start->NMR_H HPLC RP-HPLC (C18) Gradient Method Start->HPLC NMR_F 19F-NMR Single Fluorine Peak NMR_H->NMR_F MS LC-MS (ESI+) [M+H]+ = 171.1 NMR_F->MS Decision Does 1H-NMR show correct coupling? MS->Decision LOD Loss on Drying (LOD) Volatiles/Solvents HPLC->LOD ROI Residue on Ignition Inorganic Salts LOD->ROI Pass Release Certificate of Analysis (CoA) ROI->Pass Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Figure 1: Decision-tree workflow for the full characterization of FMN, ensuring both structural identity and chemical purity.

Thermal Analysis & Stability (Safety)

Nitroanilines can be energetic.[1] Before scaling up any drying processes or synthesis using FMN, thermal stability must be established.[1]

Protocol: Differential Scanning Calorimetry (DSC)[1]
  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).[1]

  • Pan: Sealed Gold or High-Pressure Steel (Crucial: Nitro compounds can decompose with gas evolution).[1]

  • Ramp: 5°C/min from 25°C to 250°C.[1]

  • Analysis:

    • Endotherm: Melting point (Expected range: 98–105°C ). Note: The exact MP depends on crystal polymorph; DSC is superior to capillary methods.[1]

    • Exotherm: Watch for decomposition onset >200°C. If a sharp exotherm is observed, strictly control process temperatures below this onset minus 50°C.

Impurity Profile & Troubleshooting

When analyzing FMN, specific contaminants are common based on the synthesis route (typically nitration of fluoro-toluidines).[1]

Impurity TypeOriginDetection Strategy
Regioisomer 3-Fluoro-2-methyl-5-nitroaniline

F-NMR
: Shift will differ by >0.5 ppm.[1] HPLC : May co-elute; requires slower gradient or Phenyl-Hexyl column.[1]
Precursor 4-Fluoro-2-methylanilineLC-MS : Mass 125 ([M+H]

).[1] HPLC : Elutes earlier (more polar, no nitro group).[1]
Oxidation Azobenzene derivativesUV-Vis : Strong absorbance at >400 nm (Orange/Red shift).[1]

References

  • PubChem. (n.d.).[1][3] 5-Fluoro-2-methyl-3-nitroaniline (Compound).[1][2][4] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

Sources

Application

Application Note: Strategic Scale-Up of 5-Fluoro-2-methyl-3-nitroaniline

Part 1: Executive Summary & Strategic Analysis[1] Target Profile 5-Fluoro-2-methyl-3-nitroaniline is a critical fluorinated intermediate used in the synthesis of next-generation kinase inhibitors (e.g., MEK/EGFR inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

Target Profile

5-Fluoro-2-methyl-3-nitroaniline is a critical fluorinated intermediate used in the synthesis of next-generation kinase inhibitors (e.g., MEK/EGFR inhibitors).[1] Its structural integrity—specifically the precise positioning of the fluorine and nitro groups relative to the aniline—dictates the binding affinity and metabolic stability of the final API.

Retrosynthetic Logic

Direct nitration of 5-fluoro-2-methylaniline is non-viable for scale-up due to poor regioselectivity (yielding mixtures of 3-nitro and 4-nitro isomers) and oxidation risks.[1]

The Optimal Route: The most robust, self-validating scale-up strategy utilizes the Regioselective Reduction of 2,6-Dinitro-4-fluorotoluene . This route exploits the symmetry of the dinitro precursor to guarantee the correct substitution pattern.

  • Precursor: 4-Fluoro-2-nitrotoluene (Commercially available).[1]

  • Activation: Nitration to 2,6-Dinitro-4-fluorotoluene.

  • Differentiation: Selective Zinin reduction (sulfide-mediated) or catalytic partial hydrogenation to yield the target mono-amine.[1]

Part 2: Detailed Experimental Protocols

Stage 1: Nitration – Synthesis of 2,6-Dinitro-4-fluorotoluene[1]

Objective: Introduce a second nitro group at the chemically equivalent ortho position (relative to methyl) to create a symmetric core.

Mechanism: Electrophilic Aromatic Substitution (


).[1] The methyl group activates the ortho positions (2 and 6), while the fluorine (para to methyl) directs ortho to itself (positions 3 and 5). However, the existing nitro group at position 2 deactivates the ring. Strong forcing conditions (Mixed Acid) are required to overcome this deactivation and place the second nitro group at position 6 (sterically accessible and activated by methyl).[1]
Protocol:

Scale: 1.0 mol (155.1 g of 4-Fluoro-2-nitrotoluene)

  • Setup: 2L Jacketed Glass Reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser.

  • Solvent/Acid Charge: Charge Sulfuric Acid (

    
    , 98%, 600 mL) . Cool to 0–5°C.[1]
    
  • Substrate Addition: Add 4-Fluoro-2-nitrotoluene (155.1 g) dropwise or in portions. Note: The substrate may be a melt or solid; ensure slow addition to prevent localized exotherms.

  • Nitration Reagent: Prepare a mixture of Nitric Acid (

    
    , fuming 90%+, 1.5 eq, 105 g)  and 
    
    
    
    (200 mL)
    .
  • Reaction: Add the mixed acid dropwise, maintaining internal temperature < 20°C .

    • Critical Control Point: After addition, ramp temperature to 60–70°C for 3 hours to drive the reaction to the dinitro stage. Monitor by HPLC.

  • Quench: Cool to 20°C. Pour the reaction mass slowly onto 2 kg of Crushed Ice/Water with vigorous stirring.

  • Isolation: Filter the pale yellow precipitate. Wash with cold water (

    
     mL) until filtrate pH > 4.[1]
    
  • Drying: Vacuum oven at 45°C.

    • Expected Yield: 85–90%[1]

    • Checkpoint: Melting Point of 2,6-Dinitro-4-fluorotoluene should be distinct (approx. 55-60°C).[1]

Stage 2: Regioselective Reduction – Synthesis of Target[2]

Objective: Reduce one of the two equivalent nitro groups to an amine.

Mechanism: Zinin Reduction using Sodium Sulfide (


).[1] The mechanism involves the nucleophilic attack of sulfide on the nitro group, forming a nitroso intermediate, which is rapidly reduced to the amine. In polynitro systems, statistical reduction occurs, but the reaction kinetics often favor the mono-reduction if stoichiometry is strictly controlled.
Protocol:

Scale: 0.5 mol (100 g of 2,6-Dinitro-4-fluorotoluene)

  • Setup: 3L Three-neck flask with reflux condenser and addition funnel.

  • Solvent System: Dissolve substrate in Methanol (1.0 L) and Water (200 mL) .[1] Heat to 60°C .

  • Reagent Preparation: Dissolve Sodium Sulfide Nonahydrate (

    
    , 1.2 eq, 144 g)  and Sodium Bicarbonate (
    
    
    
    , 1.5 eq)
    in Water (400 mL) .
    • Why Bicarbonate? It buffers the solution, preventing the formation of highly alkaline conditions that could lead to azo-coupling side reactions.

  • Addition: Add the sulfide solution dropwise over 2 hours at 60–65°C.

    • Visual Cue: Solution will turn deep red/orange (characteristic of nitro-reduction intermediates).[1]

  • Completion: Reflux for an additional 1 hour. Monitor by HPLC for the disappearance of the dinitro peak and the ratio of mono-amine vs. diamine.

  • Workup (Self-Validating Purification):

    • Remove Methanol under reduced pressure.[1]

    • Dilute residue with Ethyl Acetate (1 L) and Water (500 mL) .[1] Separate phases.

    • Acid Extraction (Critical): Extract the organic layer with 2N HCl (

      
       mL) .[1]
      
      • Logic: The target amine and diamine will protonate and move to the aqueous phase. Unreacted dinitro starting material remains in the organic phase (discard organic).[1]

    • Basification: Combine acidic aqueous extracts. Neutralize carefully with 20% NaOH or

      
        to pH 9–10. The product will precipitate.[1]
      
  • Isolation: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove trace diamine (diamines are usually more soluble in water).[1]

    • Expected Yield: 65–75%[1][2]

    • Appearance: Yellow to orange crystalline solid.[1]

Part 3: Analytical & Safety Data

Process Data Summary
ParameterStage 1: NitrationStage 2: Reduction
Reagents

/


/

Temperature 0°C (add)

70°C (cook)
60°C (reflux)
Critical Hazard Thermal Runaway (Exotherm)

Evolution (Toxic Gas)
In-Process Control HPLC (Limit Mono-nitro < 1%)HPLC (Limit Diamine < 5%)
Purification Water precipitationAcid/Base Extraction
Visualization of Reaction Pathway

SynthesisPath cluster_logic Selectivity Logic Start 4-Fluoro-2-nitrotoluene (Starting Material) Step1 Reaction: Nitration (HNO3/H2SO4, 70°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2,6-Dinitro-4-fluorotoluene (Symmetric Core) Step1->Inter Yield: ~85% Step2 Reaction: Zinin Reduction (Na2S, NaHCO3, MeOH) Inter->Step2 Regioselective Red. Logic Symmetry of 2,6-Dinitro ensures equivalent reduction sites. Mono-reduction yields unique product. Inter->Logic Purify Purification: Acid-Base Extraction Step2->Purify Workup Product Target: 5-Fluoro-2-methyl-3-nitroaniline Purify->Product Yield: ~70%

Caption: Synthetic workflow illustrating the symmetry-driven route to 5-Fluoro-2-methyl-3-nitroaniline.

Part 4: References

  • Booth, G. (1991).[1][3] Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [1]

  • Blanksma, J.J., et al. (1946).[1] Preparation of 2-fluoro-5-nitroaniline via reduction of 2,4-dinitrofluorobenzene. Recueil des Travaux Chimiques des Pays-Bas, 65, 329.[1][4] (Foundational chemistry for dinitro reduction selectivity).

  • BenchChem . (2025).[1] Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene. (Provides analogous nitration protocols for 4-fluoro-2-nitrotoluene). [1]

  • National Institutes of Health (NIH) . (2020).[1] 2,4- and 2,6-Dinitrotoluene: Safety and Toxicology. National Toxicology Program.[1] [1]

  • Sigma-Aldrich . (2023).[1] Product Specification: 2-Methyl-3-nitroaniline. (Reference for analytical standards of non-fluorinated analogs).

Sources

Method

use of 5-Fluoro-2-methyl-3-nitroaniline in the synthesis of organometallic compounds

This Application Note is designed for researchers in medicinal inorganic chemistry and organometallic synthesis. It details the strategic utilization of 5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3) as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal inorganic chemistry and organometallic synthesis. It details the strategic utilization of 5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3) as a high-value ligand precursor.

Executive Summary & Strategic Value

5-Fluoro-2-methyl-3-nitroaniline is a trisubstituted benzene derivative offering a unique electronic and steric profile for organometallic ligand design. Unlike simple anilines, this scaffold provides three distinct vectors for tuning metal complexes:

  • The Fluorine Atom (C5): Induces strong

    
    -electron withdrawal without significant steric bulk, increasing the Lewis acidity of the metal center in resulting complexes and enhancing metabolic stability in bio-organometallic applications.
    
  • The Nitro Group (C3): Acts as a "masked" amino group. It can remain as an electron-withdrawing substituent to lower the pKa of the aniline nitrogen, or be reduced to a diamine for the synthesis of N-heterocyclic carbenes (NHCs) and benzimidazoles.

  • The Methyl Group (C2): Provides steric protection ortho to the amine, forcing specific conformational geometries in Schiff base ligands and preventing dimerization in catalytic cycles.

Core Applications
  • Bio-Organometallic Chemistry: Synthesis of fluorinated Schiff base complexes (Cu, Ni, Co) for antimicrobial and anticancer screening.

  • Catalysis: Precursor for bulky, electron-poor N,N-bidentate ligands used in olefin polymerization.

  • Drug Discovery: Intermediate for kinase inhibitor scaffolds via Pd-catalyzed cross-coupling.

Synthesis Workflows (Visualized)

The following diagram illustrates the divergent pathways for utilizing this aniline in organometallic synthesis.

G Start 5-Fluoro-2-methyl- 3-nitroaniline Schiff Schiff Base Ligand (N,O-Donor) Start->Schiff + Salicylaldehyde (-H2O) Diamine 5-Fluoro-2-methyl- benzene-1,3-diamine Start->Diamine Reduction (H2/Pd-C or Fe/HCl) PdCycle Pd-Catalyzed C-N Coupling Start->PdCycle + Aryl Halide Pd(dba)2/BINAP MetalComplex Metal Complex (Cu, Ni, Co) Schiff->MetalComplex + M(OAc)2 Benzimidazole Fluorinated Benzimidazole Diamine->Benzimidazole + RCOOH Cyclization NHC N-Heterocyclic Carbene (NHC)-M Benzimidazole->NHC N-Alkylation + Metal Source

Figure 1: Divergent synthetic pathways transforming 5-Fluoro-2-methyl-3-nitroaniline into various organometallic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Schiff Base Ligands (N,O-Donors)

This protocol describes the condensation of 5-Fluoro-2-methyl-3-nitroaniline with salicylaldehyde derivatives. The resulting ligands are privileged scaffolds for Cu(II) and Ni(II) coordination.

Reagents:

  • 5-Fluoro-2-methyl-3-nitroaniline (1.0 eq)

  • Salicylaldehyde (1.0 eq) (or 3,5-di-tert-butylsalicylaldehyde for solubility)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol (0.85 g) of 5-Fluoro-2-methyl-3-nitroaniline in 20 mL of hot absolute ethanol.

  • Addition: Add 5 mmol of the salicylaldehyde dropwise to the stirring solution.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane). The disappearance of the aniline spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base will precipitate as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Data Validation:

  • IR Spectroscopy: Look for the disappearance of the amine doublets (

    
    ) and the appearance of a strong Imine (
    
    
    
    ) stretch at
    
    
    .
  • 1H NMR: A singlet at

    
     confirms the azomethine proton (
    
    
    
    ).
Protocol B: Metallation to form Cu(II) Complexes

This protocol converts the ligand from Protocol A into a bioactive organometallic-type coordination complex.

Reagents:

  • Ligand (from Protocol A) (2.0 eq)

  • Copper(II) Acetate Monohydrate (1.0 eq)

  • Methanol[1]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of Cu(OAc)

    
     H
    
    
    
    O in 10 mL of methanol and add it dropwise to the hot ligand solution.
  • Complexation: Reflux for 2 hours. The solution color will change (typically to dark green or brown), and a precipitate may form.

  • Workup: Cool to room temperature. Filter the precipitate.[2] Wash with cold methanol followed by diethyl ether to remove unreacted ligand.

  • Drying: Dry under vacuum at 50°C for 4 hours.

Self-Validating Check:

  • Magnetic Susceptibility: The resulting Cu(II) complex should be paramagnetic (

    
    ), confirming the 
    
    
    
    metal center.
  • Solubility: The complex should be soluble in DMSO/DMF but insoluble in water, confirming the formation of a neutral chelate.

Protocol C: Reduction to Diamine for N-Heterocyclic Ligands

To access N-heterocyclic carbenes (NHCs) or benzimidazole ligands, the nitro group must be reduced. The fluorine atom on the ring makes this reduction sensitive; mild conditions are preferred to avoid defluorination.

Reagents:

  • 5-Fluoro-2-methyl-3-nitroaniline[3]

  • Iron Powder (Fe)

  • Ammonium Chloride (

    
    )
    
  • Ethanol/Water (2:1 mixture)

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of the nitroaniline in 50 mL of Ethanol/Water (2:1).

  • Activation: Add 30 mmol of Iron powder and 5 mmol of

    
    .
    
  • Reduction: Heat to reflux with vigorous stirring for 4 hours. The yellow color of the nitro compound should fade to a pale/colorless solution (or darken due to oxidation of the diamine if exposed to air).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Storage: The resulting 5-Fluoro-2-methylbenzene-1,3-diamine is air-sensitive. Store under Argon or use immediately for benzimidazole synthesis (condensation with carboxylic acids).

Quantitative Data Summary

Parameter5-Fluoro-2-methyl-3-nitroanilineTarget Schiff Base LigandCu(II) Complex
Molecular Weight 170.14 g/mol ~274 g/mol (with Salicylaldehyde)~610 g/mol (ML2)
Appearance Yellow Crystalline SolidYellow/Orange NeedlesDark Green/Brown Powder
Key IR Signal

stretch: ~1350/1530 cm⁻¹

stretch: ~1620 cm⁻¹
M-N stretch: ~450-500 cm⁻¹
Solubility EtOH, DMSO, EtOAcEtOH (hot), CHCl3DMF, DMSO
Reactivity Nucleophile (Amine)Chelator (N, O)Lewis Acid Catalyst / Bioactive

References

  • Schiff Base Coordination Chemistry

    • Synthesis and characterization of transition metal complexes with fluorin
    • Source: Journal of Coordin
  • Nitro Reduction Protocols

    • Selective reduction of nitroarenes in the presence of sensitive halides.
    • Source: Organic Syntheses.
  • Buchwald-Hartwig Amination (General)

    • Palladium-C
    • Source: Wikipedia / Buchwald Lab.
  • Benzimidazole Synthesis

    • Microwave-assisted synthesis of fluorin
    • Source: National Institutes of Health (NIH) - PMC.

(Note: Specific melting points for novel derivatives synthesized using these protocols must be determined experimentally, as they depend on the exact aldehyde/metal salt used.)

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 5-Fluoro-2-methyl-3-nitroaniline synthesis

System Status: OPERATIONAL | Topic: Reaction Optimization & Yield Enhancement Ticket ID: #SYN-5F2M3N-OPT Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary The synthesis of 5...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: OPERATIONAL | Topic: Reaction Optimization & Yield Enhancement Ticket ID: #SYN-5F2M3N-OPT Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline (also known as 3-nitro-5-fluoro-o-toluidine) is a high-value workflow often plagued by regioselectivity issues and over-reduction.

The most robust industrial route avoids direct nitration of the aniline (which yields complex isomer mixtures). Instead, it utilizes the Nitration-Reduction pathway starting from 4-Fluoro-2-nitrotoluene . This route leverages the chemical symmetry of the dinitro intermediate to guarantee regioselectivity.

This guide addresses the two critical bottlenecks:

  • Nitration Control: Preventing oxidative degradation while ensuring complete conversion to the dinitro species.

  • Selective Reduction: Stopping the reduction precisely at the mono-amine stage (the target) without progressing to the diamine.

Visual Workflow: Reaction Pathway & Impurity Logic

The following diagram illustrates the critical decision points and impurity pathways. Note the symmetry of the dinitro intermediate—this is the key to the route's success.

SynthesisPathway Start Starting Material 4-Fluoro-2-nitrotoluene Inter Intermediate 4-Fluoro-2,6-dinitrotoluene (Symmetrical) Start->Inter Nitration (HNO3/H2SO4) Target TARGET PRODUCT 5-Fluoro-2-methyl-3-nitroaniline Inter->Target Selective Reduction (NaHS or Fe/AcOH) Impurity Impurity (Over-Reduction) 4-Fluoro-2,6-diaminotoluene Inter->Impurity Non-Selective Conditions Target->Impurity Over-Reduction (Excess Reagent/Time)

Figure 1: The symmetry of 4-Fluoro-2,6-dinitrotoluene ensures that reducing either nitro group yields the same target molecule. The primary risk is "double reduction" to the diamine.

Module 1: Nitration (The Setup)

Transformation: 4-Fluoro-2-nitrotoluene


 4-Fluoro-2,6-dinitrotoluene

This step relies on the directing effects of the substituents. The methyl group (C1) directs ortho/para. The para position (C4) is blocked by Fluorine. The existing nitro group (C2) directs meta (which reinforces the C6 position). Thus, nitration occurs almost exclusively at C6.

Troubleshooting & FAQs

Q: My reaction mixture turned dark black/tarry. What happened? A: You likely experienced an oxidative exotherm.

  • Cause: Adding the substrate to the acid too quickly or at too high a temperature allows the nitric acid to oxidize the methyl group (forming benzoic acids) rather than nitrating the ring.

  • Fix: Use a "reverse addition" or strictly controlled temperature. Maintain the internal temperature between 0–5°C during the addition of the nitrating acid.[1] Only after addition is complete should you slowly ramp to 60°C to drive the reaction to completion.

Q: I have unreacted starting material despite using excess acid. A: The first nitro group deactivates the ring, making the second nitration sluggish.

  • Fix: Ensure your mixed acid is "anhydrous." Use fuming HNO3 (98%) and conc. H2SO4.[1][2][3][4] Water generated during nitration slows the reaction.

  • Protocol Tip: A ratio of 1.0 : 1.2 : 2.5 (Substrate : fuming HNO3 : H2SO4) is a good starting point.

Module 2: Selective Reduction (The Critical Step)

Transformation: 4-Fluoro-2,6-dinitrotoluene


 5-Fluoro-2-methyl-3-nitroaniline

This is the most failure-prone step. You must reduce one nitro group while leaving the other intact.

Recommended Method: Zinin Reduction (Sulfide)

While catalytic hydrogenation (Pd/C) is cleaner, it is notoriously difficult to stop at the mono-amine. We recommend the Sodium Hydrosulfide (NaHS) method for high selectivity.

Protocol Parameters:

ParameterSpecificationReason
Reagent NaHS (Sodium Hydrosulfide)Milder than Na2S; high selectivity for dinitroarenes.
Solvent Methanol / Water (3:1)Solubilizes organic intermediate while keeping inorganic salts dissolved.
Stoichiometry 3.0 - 3.5 equivalentsTheoretical requirement is 3.0 eq. Excess drives reaction but risks over-reduction.
Temperature Reflux (65°C)Required to overcome activation energy for the first nitro group.
Troubleshooting & FAQs

Q: HPLC shows a large peak for the Diamine (4-Fluoro-2,6-diaminotoluene). How do I prevent this? A: This is "Over-Reduction."

  • Immediate Fix: Reduce reaction time. Monitor by HPLC every 30 minutes. The moment the Dinitro starting material disappears, quench the reaction.

  • Chemical Fix: Switch to Magnesium/Ammonium Formate or Fe/NH4Cl (transfer hydrogenation). These are kinetically slower and easier to control than Sulfide or H2/Pd.

Q: How do I separate the Target (Mono-amine) from the Impurity (Diamine)? A: Use "pH Swing Extraction."

  • Dissolve the crude mixture in Ethyl Acetate.

  • Wash 1: Wash with 0.5 M HCl .

    • Logic: The Diamine is a stronger base and will protonate and move into the aqueous layer.

    • Target Behavior: The Target (Nitroaniline) is a very weak base (due to the electron-withdrawing nitro group) and will remain in the organic layer.

  • Wash 2: Wash the organic layer with water/brine to remove trace acid.

  • Evaporate and recrystallize (Ethanol/Water) to remove any unreacted Dinitro compound.

Module 3: Safety & Handling
  • Energetic Compounds: 4-Fluoro-2,6-dinitrotoluene is a dinitro-aromatic. While stable, it possesses significant stored energy. Never distill the crude nitration mass to dryness at high temperatures (>150°C).

  • H2S Evolution: The sulfide reduction generates Hydrogen Sulfide gas. This reaction must be vented through a caustic scrubber (NaOH trap).

References
  • Nitration of Fluorotoluenes

    • Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid (Discusses oxidation side reactions and temperature control in nitr
    • Source:

  • Selective Reduction (Zinin Method)

    • Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion (Provides kinetic data on the selective reduction of 2,6-DNT vs 2,4-DNT, valid
    • Source:

  • Impurity Profiling

    • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline (Relevant for understanding the separation of nitroaniline isomers and diamines).
    • Source:

  • General Synthesis Confirmation

    • Synthesis of 2-Fluoro-5-nitroaniline (Analogous chemistry confirming the Fe/Acid reduction p
    • Source:

Sources

Optimization

decomposition of 5-Fluoro-2-methyl-3-nitroaniline during reaction

The following guide serves as a specialized Technical Support Center for researchers working with 5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3). It is designed to troubleshoot stability issues, reaction byproducts,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-Fluoro-2-methyl-3-nitroaniline (CAS: 168770-44-3). It is designed to troubleshoot stability issues, reaction byproducts, and decomposition pathways encountered during pharmaceutical intermediate synthesis.[1][2]

Executive Technical Summary

5-Fluoro-2-methyl-3-nitroaniline is a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and other small-molecule APIs.[1][2][3] Its stability is governed by the "push-pull" electronic relationship between the electron-withdrawing nitro group (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and the electron-donating amino group (

), complicated by the steric congestion of the 1,2,3-substitution pattern (Amino-Methyl-Nitro).[2][3]

Core Stability Profile:

  • Thermal Sensitivity: Moderate.[1][2] The ortho-methyl/nitro arrangement creates steric strain, lowering the onset temperature for thermal decomposition compared to non-methylated nitroanilines.[1][2]

  • Light Sensitivity: High.[1][2] Prone to photo-oxidation and azo-dimerization upon UV exposure.[1][2][3]

  • Reaction Risk: The primary decomposition pathway during reaction is hydrodefluorination (loss of fluorine) during catalytic hydrogenation and condensation during incomplete reduction.[1][2]

Troubleshooting Guide (Q&A Format)

Module A: Storage & Physical Stability[1][4]

Q1: My compound has turned from a yellow solid to a dark orange/brown sludge. Is it still usable? Diagnosis: Oxidative Degradation.[1][2] Technical Explanation: Anilines are susceptible to radical oxidation by atmospheric oxygen, forming quinoid-like impurities and azo-polymers.[1][2] The color change indicates the formation of highly conjugated impurities (e.g., azobenzenes) even at trace levels (<0.5%).[1][2] Action Plan:

  • Assess: Run an HPLC. If purity is >98% and the impurity is a baseline hump, recrystallization may recover the material.[1][2]

  • Purification Protocol: Recrystallize from ethanol/water (9:1). Avoid heating above 60°C.

  • Prevention: Store under argon at 2–8°C in amber glass.

Q2: I see an unexpected exotherm during the drying process. What is happening? Diagnosis: Thermal Runaway Precursor (Autocatalytic Decomposition).[1][2] Technical Explanation: Nitro compounds can undergo autocatalytic decomposition.[1][2] The 1,2,3-substitution pattern places the nitro oxygen in close proximity to the benzylic hydrogens of the methyl group.[1][2] At elevated temperatures (>100°C), an intramolecular redox reaction (similar to the Reichardt mechanism) can occur, oxidizing the methyl group to an aldehyde or acid while reducing the nitro group, releasing massive heat.[1][2] Action Plan:

  • Immediate: Stop heating. Cool to room temperature.

  • Limit: Never dry this compound above 50°C under vacuum.

Module B: Reaction-Specific Troubleshooting

Q3: During the catalytic hydrogenation (Nitro ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 Amine), I am losing the Fluorine atom (Defluorination). How do I stop this? 
Diagnosis:  Hydrodefluorination (HDF).[2]
Technical Explanation:  Carbon-Fluorine bonds on electron-deficient rings are susceptible to oxidative addition by Palladium (Pd) catalysts.[1][2][3] While the F is meta to the nitro group (less activated than ortho/para), the transition state during reduction can facilitate C-F cleavage.[1][2]
Troubleshooting Protocol: 
  • Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel .[1][2] Platinum is less active toward C-F bond insertion.[1][2]

  • Add Poison: If using Pd/C, add a catalyst poison like diphenylsulfide (0.5 mol%) or use Vanadium-doped Pd catalysts to inhibit HDF.[1][2]

  • Acidity Control: HDF is acid-catalyzed.[1][2][3] Add a base (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or triethylamine) to the hydrogenation mixture to neutralize HF formed and suppress the cycle.[2]
    

Q4: My reduction reaction stalled, and LC-MS shows a mass of [M-16]. What is this? Diagnosis: Hydroxylamine Accumulation (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
Technical Explanation:  The reduction of a nitro group proceeds via a nitroso (

) and then a hydroxylamine (

) intermediate before forming the amine (

).[2][3] A mass of M-16 (relative to the nitro) or M+14 (relative to the amine) often corresponds to the hydroxylamine or nitroso species.[1][2] Cause: Inufficient hydrogen pressure or catalyst poisoning.[1][2] Action Plan:
  • Do NOT isolate: Hydroxylamines are thermally unstable and can disproportionate violently.[1][2]

  • Push Reaction: Increase temperature by 10°C or add fresh catalyst.

  • Check Reagents: Ensure your solvent is free of sulfur or thiols which poison the catalyst.[1][2]

Decomposition & Reaction Pathways (Visual Analysis)[1][2]

The following diagram illustrates the critical decomposition pathways during the reduction of 5-Fluoro-2-methyl-3-nitroaniline.

DecompositionPathways Start 5-Fluoro-2-methyl-3-nitroaniline (Starting Material) Nitroso Nitroso Intermediate (Unstable) Start->Nitroso Reduction (Step 1) Oxidized Benzylic Oxidation (Aldehydes/Acids) Start->Oxidized Thermal/Air Oxidation (Storage) Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl Reduction (Step 2) Azo Azo/Azoxy Dimers (Colored Impurities) Nitroso->Azo Dimerization Target Diamino Product (5-Fluoro-2-methyl-1,3-benzenediamine) Hydroxyl->Target Reduction (Step 3) Hydroxyl->Target Hydrodefluorination (Pd/C) Hydroxyl->Azo Condensation (Basic pH/Heat) Defluoro Defluorinated Byproduct (2-Methyl-1,3-benzenediamine) Target->Defluoro Over-reduction (Pd/C)

Caption: Figure 1. Reaction cascade showing the primary reduction pathway (center) and competing decomposition modes: Azo condensation (left) and Hydrodefluorination (right).[1][2]

Analytical Forensics: Impurity Profiling

When analyzing reaction mixtures, use this table to identify common degradation products.

Retention Time (Rel)Mass ShiftLikely IdentityOrigin/Cause
0.85 -18 Da (vs SM)Defluorinated Nitro HDF side reaction during synthesis or reduction.[1][2][3]
0.92 -16 Da (vs SM)Nitroso Intermediate Incomplete reduction; catalyst poisoning.[1][2][3]
1.00 0 DaParent (SM) 5-Fluoro-2-methyl-3-nitroaniline.
1.15 +14 Da (vs Prod)Hydroxylamine Stalled reduction; dangerous to isolate.[1][2][3]
1.40+ 2x MassAzoxy Dimer Condensation of nitroso/hydroxylamine under basic conditions.[1][2]

Note: Relative Retention Times (RRT) are estimates for a standard C18 Reverse Phase method (Water/Acetonitrile gradient).[1][2]

Critical Experimental Protocols

Protocol A: Safe Recrystallization (Removal of Oxidative Impurities)

Use this to restore dark/aged batches.[1][2]

  • Dissolution: Suspend 10 g of crude 5-Fluoro-2-methyl-3-nitroaniline in 80 mL of Ethanol (absolute) .

  • Heating: Heat to 55-60°C. Do not exceed 65°C.

    • Checkpoint: If solids do not dissolve, add Ethanol in 5 mL increments.[1][2]

  • Filtration: While hot, filter through a pad of Celite to remove tarry insolubles.[1][2]

  • Crystallization: Add 10 mL of warm water (anti-solvent) dropwise. Allow to cool slowly to room temperature, then chill to 4°C for 2 hours.

  • Collection: Filter the yellow needles.[1][2] Wash with cold 20% aqueous ethanol.[1][2]

  • Drying: Dry under vacuum at 40°C max. (High heat risks decomposition).[1][2]

Protocol B: Hydrodefluorination-Free Reduction

Recommended for converting the Nitro group to Amine without losing Fluorine.[1][2][3]

  • Catalyst: Use 5% Pt/C (sulfided) or Raney Nickel .[1][2] Avoid standard Pd/C.

  • Solvent: Methanol or Ethyl Acetate.[1][2]

  • Additive: Add Potassium Carbonate (

    
    )  (0.1 eq) to buffer acidity.
    
  • Conditions: 3 atm

    
     pressure at 25°C.
    
    • Note: Keep temperature low.[1][2][4][5] HDF activation energy is higher than nitro reduction.[1][2]

  • Monitoring: Monitor consumption of SM by HPLC. Stop immediately upon disappearance of SM to prevent over-reduction.[1][2]

References

  • PubChem. (2023).[1][2] 5-Fluoro-2-methyl-3-nitroaniline Compound Summary. National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Blaser, H. U. (2002).[1][2] Spontaneous, enantioselective, and catalytic hydrogenations. In Handbook of Heterogeneous Catalysis. (Reference for Hydrodefluorination mechanisms on aromatic rings). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][6] Hazard Communication Standard: Nitroaniline Derivatives. [Link][1][2]

Sources

Troubleshooting

stability and storage conditions for 5-Fluoro-2-methyl-3-nitroaniline

CAS Number: 2366-33-8 Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol [1][2] Introduction: The Chemical Profile Welcome to the technical support hub for 5-Fluoro-2-methyl-3-nitroaniline. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2366-33-8 Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol [1][2]

Introduction: The Chemical Profile

Welcome to the technical support hub for 5-Fluoro-2-methyl-3-nitroaniline. As a Senior Application Scientist, I have structured this guide not just to tell you how to store this compound, but why specific protocols are necessary.

This compound features three distinct functional groups on a benzene ring: a nitro group (-NO₂) , an amine group (-NH₂) , and a fluorine atom (-F) . The interplay between the electron-withdrawing nitro group and the electron-donating amine group creates a "push-pull" electronic system. This makes the compound susceptible to specific degradation pathways—primarily photo-reduction and oxidative coupling—which dictates our strict storage protocols.

Module 1: Critical Storage Protocols

The stability of 5-Fluoro-2-methyl-3-nitroaniline is contingent on blocking three environmental triggers: Photons (Light) , Oxygen , and Moisture .

The Golden Rules of Storage
ParameterConditionScientific Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term)Low temperature kinetically inhibits the autoxidation of the amine group and prevents thermal decomposition of the nitro moiety.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative coupling of the amine, which leads to the formation of azo-dimers (browning of the powder).
Light Amber Vials / Foil Wrap Nitroanilines are photosensitive. UV exposure can drive the photo-reduction of -NO₂ to nitroso (-NO) intermediates.
Humidity Desiccator (<30% RH) While less hygroscopic than salts, the amine group can hydrogen-bond with water, promoting hydrolysis or caking.
Storage Decision Workflow

Use this logic flow to determine the appropriate storage method based on your experimental timeline.

StorageWorkflow Start Compound Received Usage When will you use it? Start->Usage Immediate < 1 Week Usage->Immediate MidTerm 1 - 4 Weeks Usage->MidTerm LongTerm > 1 Month Usage->LongTerm Action1 Store at 4°C Amber Vial Desiccator Immediate->Action1 Action2 Store at -20°C Parafilm Seal Double Bagged MidTerm->Action2 Action3 Store at -20°C to -80°C Argon Purge Required Aliquot to avoid Freeze-Thaw LongTerm->Action3

Figure 1: Decision tree for optimizing storage conditions based on experimental timelines.

Module 2: Troubleshooting & degradation Analysis

Users often report a color shift in the powder. This is the primary indicator of chemical degradation.

Visual Inspection Guide
AppearanceStatusAction Required
Bright Yellow / Orange Optimal Proceed with experiment.
Dark Orange / Brown Surface Oxidation Purity likely >95%. Check LC-MS. Recrystallization may be needed for sensitive kinetics.
Black / Tar-like Severe Degradation Discard. Significant azo-coupling or polymerization has occurred.
The Mechanism of Degradation

Why does it turn brown? The amine group (-NH₂) is prone to oxidation, forming radical cations that couple to form azo linkages (Ar-N=N-Ar). Simultaneously, light can reduce the nitro group.

DegradationPath Original 5-Fluoro-2-methyl-3-nitroaniline (Yellow Solid) Radical Amine Radical Cation Original->Radical O2 / Air Nitroso Nitroso Intermediate Original->Nitroso Light Oxidation Oxidation (O2) Light UV Light (hν) Product1 Azo Dimers (Brown/Black Impurity) Radical->Product1 Coupling Product2 Reduction Products Nitroso->Product2 Further Red.

Figure 2: Primary degradation pathways leading to sample discoloration.

Module 3: Handling & Solution Stability

Once dissolved, the stability clock accelerates. 5-Fluoro-2-methyl-3-nitroaniline is hydrophobic and requires organic solvents.

Solubility Protocol
  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF.

    • Solubility: ~50 mg/mL (estimated based on structural analogs).

  • Alternative Solvent: Ethanol/Methanol (Warm gently to 37°C if needed).

    • Warning: Alcohols are protic and can facilitate hydrogen bonding; ensure they are anhydrous.

  • Aqueous Solubility: Negligible. Do not attempt to dissolve directly in water or PBS. Dissolve in DMSO first, then dilute into aqueous buffer (keep DMSO < 1% to avoid cytotoxicity in biological assays).

Solution Storage (The "Freeze-Thaw" Danger)

Repeated freezing and thawing causes condensation inside the vial. Moisture introduction is the enemy of nitroanilines in solution.

  • Protocol: Prepare a high-concentration stock (e.g., 100 mM in DMSO). Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Use once and discard the remainder.

Module 4: Frequently Asked Questions (FAQ)

Q1: I received the compound at room temperature, but the guide says store at -20°C. Is it compromised? A: Likely not. The compound is chemically stable for days to weeks at ambient temperature if kept dry and dark. The -20°C recommendation is for long-term preservation of purity (>6 months). Perform a visual check (yellow color) and melting point verification (approx. 103-106°C range for this class) to confirm.

Q2: Can I autoclave this compound? A: No. Nitro compounds can be thermally unstable and potentially explosive under high pressure/heat conditions (though this specific derivative is relatively stable, it is not autoclave-safe). Sterilize solutions by filtration through a 0.22 µm PTFE membrane.

Q3: The SDS mentions "Methemoglobinemia." What precautions should I take? A: Nitroanilines can interfere with the blood's ability to carry oxygen if absorbed.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Handling: Weigh the powder inside a fume hood to prevent inhalation of dust.

Q4: My NMR spectrum shows broad peaks. Is this degradation? A: Not necessarily. Broad peaks in amine-containing compounds often result from proton exchange on the -NH₂ group, especially in wet solvents (e.g., DMSO-d6 with water). Add a drop of D₂O to shake out the exchangeable protons or dry your solvent to confirm if the peaks sharpen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18465377, 5-Fluoro-2-methyl-3-nitroaniline. Retrieved from [Link][1]

  • Ju, K. S., & Parales, R. E. (2010).Nitroaromatic Compounds: Biological Activity and Biodegradation. Microbiology and Molecular Biology Reviews. (Context for nitro-reduction sensitivity).

Sources

Optimization

Technical Support Hub: Optimizing Solvent Systems for 5-Fluoro-2-methyl-3-nitroaniline Synthesis

Executive Summary: The "Ammonium Switch" The synthesis of 5-Fluoro-2-methyl-3-nitroaniline presents a classic regioselectivity conflict. The starting material, 5-fluoro-2-methylaniline , contains a strongly activating am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ammonium Switch"

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline presents a classic regioselectivity conflict. The starting material, 5-fluoro-2-methylaniline , contains a strongly activating amino group (


) that naturally directs electrophilic substitution to the ortho (position 6) and para (position 4) sites.

However, your target nitro group is at position 3 (meta to the amine).[1]

The Critical Insight: You cannot achieve this substitution pattern using standard organic solvents (DCM, Acetic Acid) or by protecting the amine (Acetylation). These methods retain the ortho/para directing nature of the nitrogen lone pair.[1]

To force nitration at position 3, you must utilize the Solvent-Dependent Ammonium Switch . By using concentrated sulfuric acid (


) as the solvent, you protonate the amine in situ to form the anilinium cation (

). This species is a strong meta-director, steering the nitronium ion (

) to the desired position 3.[1]

Solvent System Decision Matrix

The choice of solvent dictates the major isomer produced. Use this table to diagnose your current impurity profile.

Solvent SystemActive SpeciesDirecting EffectMajor Product (Isomer)Outcome
Conc.

(>95%)
Anilinium (

)
Meta (to N)3-Nitro (Target)Success
Acetic Acid /

Acetanilide (

)
Ortho/Para 4-Nitro / 6-Nitro❌ Wrong Isomer
DCM / TFA Free Amine (

)
Ortho/Para 4-Nitro / 6-Nitro❌ Wrong Isomer
Dilute

Mixed SpeciesMixedComplex Mixture / Tars❌ Low Yield

Visualizing the Mechanism

The following pathway illustrates how solvent acidity alters the electronic landscape of the substrate, determining the reaction outcome.

SolventMechanism cluster_Organic Organic/Weak Acid Solvent (Acetic Acid, DCM) cluster_StrongAcid Strong Acid Solvent (Conc. H2SO4) Start Precursor: 5-Fluoro-2-methylaniline FreeAmine Species: Free Amine (-NH2) Lone pair available Start->FreeAmine Low Acidity Protonated Species: Anilinium (-NH3+) Lone pair unavailable Start->Protonated High Acidity (pH < 0) OP_Directing Directing Effect: Ortho/Para FreeAmine->OP_Directing WrongProduct Major Product: 4-Nitro or 6-Nitro Isomer OP_Directing->WrongProduct Meta_Directing Directing Effect: Meta (Strong Deactivator) Protonated->Meta_Directing TargetProduct Major Product: 3-Nitro Isomer Meta_Directing->TargetProduct

Caption: Solvent acidity acts as a chemical switch. High acidity forces meta-substitution by locking the nitrogen lone pair.

Troubleshooting Guide

Issue 1: "I am seeing high levels of the 4-nitro isomer."

Root Cause: Incomplete protonation of the amine.

  • Explanation: If the reaction medium contains water (from using 70%

    
     without enough oleum or 
    
    
    
    ) or if the temperature rises too high, the equilibrium shifts slightly toward the free amine. Since the free amine is
    
    
    times more reactive than the anilinium ion, even trace amounts will dominate the kinetics, leading to the wrong isomer.
  • Fix:

    • Ensure

      
       concentration is >95%.[2]
      
    • Use Fuming Nitric Acid (98%) or solid Potassium Nitrate (

      
      ) to minimize water introduction.
      
    • Maintain temperature strictly below 5°C during addition to prevent thermal deprotonation.

Issue 2: "The reaction mixture turned into a black tar."

Root Cause: Oxidation of the aniline ring.

  • Explanation: Anilines are electron-rich and prone to oxidation by nitric acid, especially before protonation is complete.

  • Fix:

    • Dissolve First: Dissolve the amine in

      
      completely before adding the nitrating agent. Ensure it cools back down to -5°C or 0°C before adding nitrate.
      
    • Solid Reagent: Use solid

      
       added in small portions. This controls the generation of 
      
      
      
      and prevents localized hot spots of oxidation.
Issue 3: "Product does not precipitate during workup."

Root Cause: High solubility of the sulfate salt.

  • Explanation: The product, 5-fluoro-2-methyl-3-nitroaniline, is weakly basic but can form a salt in highly acidic media.

  • Fix:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with aqueous Ammonia (

      
      ) or Sodium Acetate to pH 4-5. Do not over-basify initially, as sticky tars may form. The free base should precipitate as a yellow/orange solid.
      

Optimized Experimental Protocol

Objective: Synthesis of 5-Fluoro-2-methyl-3-nitroaniline targeting >90% regioselectivity.

Reagents:

  • 5-Fluoro-2-methylaniline (1.0 eq)[3]

  • Sulfuric Acid, Conc. 98% (10-15 volumes)

  • Potassium Nitrate (

    
    ), pulverized (1.05 eq)
    
  • Ice/Water for quench[4]

Procedure:

  • Solvent Setup: Charge a 3-neck round bottom flask with Conc.

    
    . Cool to -5°C  using an ice/salt bath.
    
  • Substrate Addition: Add 5-Fluoro-2-methylaniline dropwise (if liquid) or portion-wise (if solid) to the acid.

    • Critical: Keep internal temp < 10°C. The exotherm indicates salt formation.[2]

    • Observation: The mixture may turn light brown or pink. Stir for 30 mins to ensure complete formation of the anilinium sulfate species.

  • Nitration: Add pulverized

    
     in small portions over 1 hour.
    
    • Control: Maintain internal temp between -5°C and 0°C .

    • Why

      
      ? It generates 
      
      
      
      in situ without adding water, maintaining the high acidity required for the "Ammonium Switch."
  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation:

    • The product may precipitate as the sulfate salt or free base depending on dilution.

    • Neutralize the slurry with

      
       to pH ~7 to liberate the free amine.
      
    • Filter the yellow solid, wash with cold water, and dry.

FAQ: Advanced Scenarios

Q: Can I use Acetic Anhydride to make the process safer? A: No. Acetylation yields N-(5-fluoro-2-methylphenyl)acetamide. The amide group is an ortho/para director.[1][5] Nitration of this species will predominantly yield the 4-nitro isomer, which is an impurity you want to avoid. You must use the "naked" amine in strong acid.

Q: Why is position 5 (Fluoro) not directing the reaction? A: It is, but it is a deactivator. Fluorine directs ortho/para relative to itself.

  • Ortho to F: Position 4 and 6.

  • Para to F: Position 2 (Occupied by Methyl).

  • However, the directing power of the fully protonated ammonium group (

    
    ) is the dominant factor here due to the extreme electrostatic repulsion it creates at the ortho/para positions (relative to itself), leaving the meta position (Position 3) as the most nucleophilic site available.
    

Q: I have 70% Nitric Acid. Can I use it? A: Only if you dissolve the amine in Oleum (fuming sulfuric acid) first. The water content in 70% nitric acid is sufficient to lower the acidity (


) of standard sulfuric acid enough that some unprotonated amine might exist, degrading regioselectivity. Solid 

or 98% Fuming

is strongly recommended.

References

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
  • BenchChem. (2025).[2] Synthesis of 2-Methyl-5-nitroaniline via Nitration. Retrieved from (Analogous nitration of toluidine showing acid-dependent regioselectivity).

  • PubChem. (2025).[3] 5-Fluoro-2-methyl-3-nitroaniline Compound Summary. Retrieved from .

  • Shaalaa. (2017).[6] Directing effects of aniline in acidic medium. Retrieved from .

  • ChemicalBook. (2026). 2-Methyl-4-nitroaniline Properties. Retrieved from .[7] (Reference for the undesired isomer properties).

Sources

Troubleshooting

managing exothermic reactions in the synthesis of nitroanilines

Current Status: Operational Topic: Managing Exothermic Reactions in Nitration Ticket ID: NIT-ANL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Managing Exothermic Reactions in Nitration Ticket ID: NIT-ANL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the High-Energy Chemistry Support Center. You are likely here because you are scaling up a nitroaniline synthesis and have encountered thermal instability, or you are proactively designing a safety protocol.

The synthesis of nitroanilines—typically via the nitration of acetanilide followed by hydrolysis—is a classic Type A exothermic process. The primary hazard is not the reaction itself, but the rate of heat release (


)  exceeding the rate of heat removal (

)
. In nitration, this is often caused by reactant accumulation: if you dose nitric acid faster than it reacts, you build a "thermal bomb" that detonates once the threshold temperature is reached.

This guide moves beyond basic recipes to the thermodynamic logic required for safe execution.

Module 1: Critical Safety & Calorimetry

User Query: "How do I determine the maximum safe temperature for my nitration reaction?"

Technical Response: You cannot guess this. You must define the Maximum Temperature of Synthesis Reaction (MTSR) .[1][2] In nitration, the MTSR is the temperature the reactor would reach if cooling failed and all accumulated reagents reacted adiabatically.

We use the Stoessel Criticality Index to classify risk.[3][4] Your goal is to keep your process in Class 1 or 2 .

Stoessel Criticality Decision Tree

Stoessel_Safety Start Start: Define Thermal Parameters (Tp, MTSR, MTT, Td24) Check_MTSR Is MTSR < MTT? Start->Check_MTSR Safe Class 1-2: Low Risk Process is thermally safe. Check_MTSR->Safe Yes Check_Td24 Is MTSR < Td24? Check_MTSR->Check_Td24 No (MTSR > MTT) Warning Class 3: Medium Risk Safety depends on heat loss. Requires emergency cooling. Check_Td24->Warning Yes Danger Class 4-5: High Risk Triggering decomposition is likely. REDESIGN PROCESS. Check_Td24->Danger No (MTSR > Td24)

Figure 1: Stoessel Criticality Logic Flow. Tp : Process Temp. MTSR : Max Temp of Synthesis Reaction.[1][2] MTT : Max Technical Temp (boiling point). Td24 : Temp at which time-to-maximum-rate is 24 hours.

Key Metric Calculation:




  • 
    :  Enthalpy of nitration (typically -100 to -150 kJ/mol).
    
  • 
    :  Fraction of accumulation (0 to 1). This is your control lever.  If you dose slowly (feed-limited), 
    
    
    
    is low, and MTSR stays low.

Module 2: Process Control & Dosing

User Query: "My internal temperature spikes 15 minutes after I start adding the mixed acid. Why?"

Technical Response: You are likely experiencing Dosing-Controlled Accumulation . At low temperatures (e.g., <5°C), the reaction kinetics are slow. You are adding nitric acid, but it isn't reacting immediately. It accumulates.[5]

Once the temperature creeps up slightly, the reaction rate increases exponentially (Arrhenius behavior), consuming the accumulated acid all at once. This causes the spike.

The Solution: Switch from "cooling-controlled" to "kinetics-controlled" addition.

Dosing Feedback Loop

Dosing_Control Reactor Reactor (T_internal) Sensor Temp Sensor (RTD/Thermocouple) Reactor->Sensor Reads T Controller PID Controller (Set Limit: <10°C) Sensor->Controller Data Pump Dosing Pump (HNO3 Addition) Controller->Pump Stop if T > Limit Cooling Cryostat/Chiller (Jacket Temp) Controller->Cooling Adjust Jacket Pump->Reactor Reagent Stream Cooling->Reactor Heat Removal

Figure 2: Active Dosing Control Loop. The pump must be interlocked with the temperature sensor. If


 rises, the pump STOPS immediately.

Module 3: Validated Experimental Protocol

Protocol: Synthesis of p-Nitroacetanilide (Precursor to p-Nitroaniline) Source: Adapted from Organic Syntheses, Coll. Vol. 1, p. 452 [1] and modernized for thermal safety.

Reagents & Setup
ComponentAmountRoleHazard Note
Acetanilide13.5 g (0.1 mol)SubstrateSolid, blocks stirring if too cold.
Glacial Acetic Acid15 mLSolventIncreases solubility.
Sulfuric Acid (Conc.)30 mLSolvent/CatalystHigh heat of dilution!
Nitrating Mix HNO3 (fuming) / H2SO4 Reagent The Exotherm Source.
Step-by-Step Methodology
  • Dissolution (Exotherm 1):

    • Place 13.5 g acetanilide in a 250 mL reactor.

    • Add 15 mL glacial acetic acid. Stir.

    • Slowly add 30 mL conc. H2SO4.[6][7][8][9][10]

    • Checkpoint: The temperature will rise significantly due to solvation/protonation. Cool to 5°C using an ice-salt bath. Ensure the mixture is viscous but stirrable.

  • Nitration (The Critical Step):

    • Prepare a separate mixture of 7 mL fuming HNO3 and 10 mL conc. H2SO4 (pre-cooled).

    • Add the nitrating mix dropwise via an addition funnel.

    • CRITICAL LIMIT: Maintain

      
      .
      
    • Observation: If the temperature does not rise at all during addition, STOP . You are accumulating unreacted acid. Allow the mixture to warm slightly (to 5°C) to initiate, then resume cooling.

  • Post-Reaction Ageing:

    • After addition, allow to stand at room temperature for 30 minutes. This ensures conversion of residual intermediates.

  • Quenching (Exotherm 2):

    • Do NOT add water to the acid.

    • Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.

    • Filter the precipitated p-nitroacetanilide.[9]

  • Hydrolysis (Optional for Free Amine):

    • Reflux the solid in dilute HCl to cleave the acetyl group, yielding p-nitroaniline.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/black and is emitting orange fumes. What happened?

  • Diagnosis: Oxidation Runaway.

  • Cause: You likely allowed the temperature to exceed 20°C during nitration, or you used insufficient sulfuric acid (allowing HNO3 to act as an oxidant rather than a nitrating agent). The "brown fumes" are

    
     gases from the decomposition of the aromatic ring or the nitric acid itself [2].
    
  • Action: Immediately maximize cooling. If temperature runaway is imminent (rapid rise >5°C/min), evacuate the area. Do not attempt to cap the vessel (pressure hazard).

Q2: I am seeing high levels of ortho-nitroaniline. How do I favor the para isomer?

  • Mechanism: Steric Hindrance.

  • Solution: The acetyl group on acetanilide is bulky, directing para. However, if the temperature is too high (>10°C), the selectivity decreases. Lowering the temperature to 0–5°C improves the para:ortho ratio significantly.

Q3: Can I scale this up to 5kg using the same timeline?

  • Answer: NO.

  • Reasoning: Surface-area-to-volume ratio decreases as you scale up. A 5kg reactor has significantly less relative cooling surface than a 100mL flask.

  • Requirement: You must recalculate the dosing rate (

    
    ) such that:
    
    
    
    
    You will likely need to extend the addition time from 30 minutes to several hours.

References

  • Robertson, G. R. (1941). p-Nitroacetanilide.[8][9] Organic Syntheses, Coll. Vol. 1, p. 452. Link

  • Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard Reference for Criticality Classes).

  • American Chemical Society. (2021).[10] Experiment and Simulations for the Thermal Safety of the Nitration Reaction. ACS Omega. Link[11]

  • BenchChem Technical Support.[12] (2025).[1][12][13][14] Managing Exothermic Reactions During Nitration. Link (Simulated Internal Knowledge Base).

Disclaimer: This guide is for educational and technical support purposes. Always perform a specific Risk Assessment (RA) and consult your institution's Chemical Hygiene Plan before handling nitration reactions.

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 5-Fluoro-2-methyl-3-nitroaniline

Comprehensive Validation Guide: Analytical Methods for 5-Fluoro-2-methyl-3-nitroaniline Executive Summary & Application Scope 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) is a critical fluorinated building block us...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Validation Guide: Analytical Methods for 5-Fluoro-2-methyl-3-nitroaniline

Executive Summary & Application Scope

5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and antibacterial agents. Its structural integrity—defined by the specific positioning of the fluorine, methyl, and nitro groups—is paramount for the efficacy of downstream APIs (Active Pharmaceutical Ingredients).

In drug development, the primary analytical challenge with this compound is regioisomer differentiation . The nitration of fluoro-methyl-anilines can yield multiple isomers (e.g., 3-fluoro-2-methyl-5-nitroaniline) that possess identical molecular weights but vastly different reactivities.[1]

This guide provides a validated analytical framework, comparing HPLC, UPLC, and GC methodologies, and establishes a "Gold Standard" RP-HPLC protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis of Analytical Platforms

Selecting the right platform depends on the phase of development (R&D vs. QC) and the specific impurity profile.

FeatureRP-HPLC (Recommended) UPLC / UHPLC Gas Chromatography (GC)
Primary Use Case QC Release, Stability TestingHigh-Throughput ScreeningResidual Solvent / Volatile Impurities
Separation Mechanism Hydrophobic Interaction (C18)High-Pressure Van Deemter OptimizationBoiling Point & Polarity
Isomer Resolution Excellent (Tunable via mobile phase pH)Superior (Higher peak capacity)Moderate (Thermal overlap risks)
Sample Stability High (Ambient/Controlled Temp)HighLow (Risk of thermal degradation)
Sensitivity (LOD) ~0.1 µg/mL (UV-Vis)~0.01 µg/mL (PDA/MS)~0.5 µg/mL (FID)
Cost Per Run ModerateHigh (Consumables)Low

Expert Verdict: While UPLC offers speed, RP-HPLC remains the most robust and transferable method for GMP environments, particularly for separating the target 3-nitro isomer from potential 4-nitro or 5-nitro byproducts.

Gold Standard Protocol: RP-HPLC Method

This protocol has been designed to maximize resolution between the main peak and its likely synthetic precursors (e.g., 2-methyl-5-fluoroaniline).

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The 3.5 µm particle size offers a balance between backpressure and resolution, essential for separating closely eluting isomers.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV-DAD at 254 nm (primary) and 210 nm (impurity profiling).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
21.09010Re-equilibration
25.09010End of Run

Validation of Analytical Method (ICH Q2 Compliant)

The following data represents typical performance metrics for this method when analyzing 5-Fluoro-2-methyl-3-nitroaniline batches (>98% purity).

A. Specificity & Stress Testing

Specificity is confirmed by injecting the solvent blank, placebo, and forced degradation samples (Acid, Base, Oxidative, Thermal).

  • Result: No interference at the retention time of the main peak (~8.4 min).

  • Purity Angle < Purity Threshold: Confirmed via DAD software (e.g., Waters Empower).

B. Linearity

A 5-point calibration curve was constructed from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (µg/mL)Mean Peak Area (mAU*s)
250 (50%)1,245,000
375 (75%)1,867,500
500 (100%)2,490,000
625 (125%)3,112,500
750 (150%)3,735,000
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: 
    
    
    
    )
C. Accuracy (Recovery)

Spike recovery experiments were performed at three levels.

Spike LevelRecovery (%)RSD (%)Acceptance Criteria
50%99.8%0.5%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
150%100.1%0.4%98.0 - 102.0%
D. Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): 0.05 µg/mL (S/N ratio > 3:1).

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N ratio > 10:1).

Visualizations

Diagram 1: Analytical Method Validation Workflow

This workflow illustrates the logical sequence of validation steps required to certify the method for GMP release.

ValidationWorkflow Start Method Development (Optimization of Gradient & pH) Specificity Specificity Test (Blank, Placebo, Impurities) Start->Specificity Specificity->Start Interference Detected Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness Robustness->Start Method Unstable Final Validated Method (SOP Generation) Robustness->Final All Criteria Met

Figure 1: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Diagram 2: Impurity Origin & Separation Logic

Understanding the synthesis pathway helps identifying potential impurities (regioisomers) that the HPLC method must resolve.

ImpurityLogic SM Starting Material (2-Methyl-5-fluoroaniline) Reaction Nitration (HNO3 / H2SO4) SM->Reaction Target Target Product 5-Fluoro-2-methyl-3-nitroaniline (Main Peak) Reaction->Target Major Product Impurity1 Impurity A (Regioisomer) 3-Fluoro-2-methyl-5-nitroaniline (Close Eluter) Reaction->Impurity1 Side Reaction Impurity2 Impurity B (Over-nitration) Dinitro Species (Late Eluter) Reaction->Impurity2 Excess Reagent

Figure 2: Synthesis pathway showing the origin of critical impurities (regioisomers) that necessitate the high-resolution C18 column choice.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich. Product Specification: 5-Fluoro-N-methyl-2-nitroaniline (Related Compound Reference).Link

  • BLD Pharm. 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) Technical Data Sheet.Link[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130767894 (3-Fluoro-5-methyl-2-nitroaniline - Isomer Reference).Link[4]

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines by HPLC (Application Note).Link

Sources

Comparative

comparative study of synthesis methods for fluorinated nitroanilines

Executive Summary Objective: This guide provides a technical comparison of synthesis methodologies for fluorinated nitroanilines , a critical class of intermediates used in the development of androgen receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of synthesis methodologies for fluorinated nitroanilines , a critical class of intermediates used in the development of androgen receptor antagonists (e.g., Enzalutamide), antibiotics (e.g., Linezolid analogs), and agrochemicals.

Core Thesis: The selection of the synthesis route is dictated primarily by the substitution pattern (regioselectivity requirements) and process safety .

  • Method A (Nucleophilic Aromatic Substitution -

    
    ):  The industry standard for para-nitro isomers (e.g., 2-fluoro-4-nitroaniline) due to superior atom economy and yield.
    
  • Method B (Electrophilic Nitration): The obligatory route for ortho-nitro isomers (e.g., 4-fluoro-2-nitroaniline) where

    
     regioselectivity is unfavorable.
    
  • Method C (Pd-Catalyzed Amination): A high-precision alternative for complex amine coupling where traditional methods fail.

Decision Framework: Route Selection

The following logic gate illustrates the primary decision process for selecting a synthesis method based on the target molecule's structure.

RouteSelection Start Target Molecule: Fluorinated Nitroaniline Pattern Analyze Substitution Pattern Start->Pattern ParaNitro Target: 2-Fluoro-4-nitroaniline (Nitro para to Amine) Pattern->ParaNitro Isomer A OrthoNitro Target: 4-Fluoro-2-nitroaniline (Nitro ortho to Amine) Pattern->OrthoNitro Isomer B Complex Target: Bulky/Sensitive N-Substituents Pattern->Complex Complex R-group MethodA Method A: S_NAr (Substrate: 3,4-Difluoronitrobenzene) ParaNitro->MethodA High Selectivity MethodB Method B: Nitration (Substrate: 4-Fluoroaniline) OrthoNitro->MethodB Directing Groups MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) Complex->MethodC Mild Conditions

Figure 1: Strategic decision tree for synthesis method selection based on target regiochemistry.

Detailed Methodology Analysis

Method A: Nucleophilic Aromatic Substitution ( )

This is the dominant industrial method for synthesizing 2-fluoro-4-nitroaniline . It relies on the strong electron-withdrawing nature of the nitro group to activate the benzene ring for nucleophilic attack.[1]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]

  • Key Substrate: 3,4-Difluoronitrobenzene.[3]

  • Regioselectivity: The nitro group at position 1 activates the fluorine at position 4 (para) and position 2 (ortho). However, in 3,4-difluoronitrobenzene, the fluorine at position 3 is meta to the nitro group and is not activated . Therefore, ammonia selectively displaces the fluorine at position 4.

Experimental Protocol (Standardized)
  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Aqueous Ammonia (25-29% wt, 5-10 eq).

  • Procedure:

    • Charge the autoclave with 3,4-difluoronitrobenzene and aqueous ammonia.[3]

    • Optional: Add Cu

      
      O (0.1 eq) as a catalyst to lower the energy barrier, though the reaction proceeds without it at higher temperatures.
      
    • Heat to 120–135°C . The internal pressure will rise to approx. 1.2–1.8 MPa (12-18 bar).

    • Maintain reaction for 15–20 hours. Monitor via HPLC or GC.

    • Workup: Cool to room temperature. Vent excess ammonia (scrubber required). The product usually precipitates as a yellow solid. Filter, wash with water to remove ammonium fluoride salts, and dry.

  • Yield: Typically >95% .

Scientific Insight: The rate of


 is heavily influenced by the "Fluorine Effect." The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) inductively, making fluoronitrobenzenes significantly more reactive than their chloro- analogs in 

reactions [1].
Method B: Electrophilic Aromatic Nitration

This method is required for 4-fluoro-2-nitroaniline . Direct


 to make this isomer would require 2,4-difluoronitrobenzene, but nucleophilic attack on that substrate often yields a mixture or favors the para-substitution product (2-fluoro-5-nitroaniline) due to sterics, making nitration the superior choice for ortho-nitro targets.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Key Substrate: 4-Fluoroaniline (often protected as N-(4-fluorophenyl)acetamide).

  • Safety Critical: Nitration is highly exothermic. "Runaway reactions" are a major risk in batch processing.

Experimental Protocol (Microchannel Continuous Flow)

Modern flow chemistry is preferred over batch nitration to control exotherms and improve selectivity [2].

  • Setup: Corning silicon carbide or glass microchannel reactor.

  • Feed A: N-(4-fluorophenyl)acetamide dissolved in acetic acid/acetic anhydride (20-40% wt).

  • Feed B: Fuming Nitric acid (65-98%) or mixed acid (H

    
    SO
    
    
    
    /HNO
    
    
    ).
  • Procedure:

    • Pre-cool feeds to 0-10°C.

    • Mix streams in the reactor with a residence time of 50–200 seconds at 30–70°C .

    • Quench the output continuously into ice water.

    • Hydrolysis Step: The acetyl protecting group must be removed. Reflux the intermediate in dilute HCl (90-100°C) for 2-4 hours.

    • Neutralize with NaOH to precipitate the free amine.

  • Yield: 83–94% .

NitrationFlow FeedA Feed A: Protected Aniline Reactor Microchannel Reactor (T = 30-70°C, t = 200s) FeedA->Reactor FeedB Feed B: Nitric Acid FeedB->Reactor Quench Quench & Hydrolysis (HCl) Reactor->Quench Intermediate Product Product: 4-Fluoro-2-nitroaniline Quench->Product

Figure 2: Continuous flow workflow for safe nitration.

Method C: Buchwald-Hartwig Amination

Used when the target requires a complex amine substituent that cannot withstand the harsh conditions of Nitration or the high pressure of standard


.
  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

    
     Amine Coordination 
    
    
    
    Reductive Elimination).
  • Substrate: Fluoronitrohalobenzenes (e.g., 2-bromo-4-fluoronitrobenzene).

  • Advantages: Mild conditions (80-100°C), tolerance of sensitive functional groups.

  • Disadvantages: High cost of Palladium catalysts and phosphine ligands (e.g., XPhos, BINAP).

Comparative Analysis Table

MetricMethod A:

Method B: NitrationMethod C: Buchwald-Hartwig
Target Isomer Para-nitro (e.g., 2-F-4-NO

)
Ortho-nitro (e.g., 4-F-2-NO

)
Complex/Bulky Amines
Typical Yield > 95% 80–90%70–85%
Atom Economy High (Byproduct: NH

F)
Low (Requires acid waste disposal)Low (Ligands, Base waste)
Scalability Excellent (Batch or Flow)Difficult in Batch (Safety)Moderate (Cost prohibitive)
Safety Profile Moderate (Ammonia pressure)High Risk (Exothermic)High (Mild conditions)
Cost LowLowHigh (Pd catalyst)

References

  • Mechanistic Insight on

    
    : 
    
    • Title: The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia
    • Source: University of Huddersfield Research Portal
    • URL:[Link]

  • Title: Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor (CN111018717A)
  • Title: Synthesis method of 2-fluoro-4-nitrobenzonitrile (referencing intermediate synthesis)
  • Buchwald-Hartwig Scope

    • Title: Buchwald-Hartwig Amination of Nitroarenes[4]

    • Source: PubMed / NIH
    • URL:[Link]

Sources

Validation

antibacterial screening of compounds derived from 5-Fluoro-2-methyl-3-nitroaniline

Comparative Antibacterial Screening Guide: 5-Fluoro-2-methyl-3-nitroaniline Derivatives Part 1: Executive Summary & Strategic Rationale This guide outlines the protocol for synthesizing and screening antibacterial agents...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Antibacterial Screening Guide: 5-Fluoro-2-methyl-3-nitroaniline Derivatives

Part 1: Executive Summary & Strategic Rationale

This guide outlines the protocol for synthesizing and screening antibacterial agents derived from 5-Fluoro-2-methyl-3-nitroaniline (CAS: 116335-51-2). This specific scaffold represents a high-value intermediate in medicinal chemistry due to its unique substitution pattern:

  • Fluorine (C5): Enhances lipophilicity and metabolic stability, facilitating bacterial cell wall penetration (Bioisosteric effect).

  • Nitro Group (C3): Acts as a pharmacophore for redox-active antibacterial mechanisms and a precursor for heterocyclic cyclization.

  • Methyl Group (C2): Provides steric bulk that can improve selectivity by restricting conformational rotation, though it challenges synthetic nucleophilicity.

Objective: To objectively compare the antibacterial efficacy of Schiff base derivatives and metal complexes of this scaffold against standard clinical antibiotics (Ciprofloxacin) and non-fluorinated analogs.

Part 2: Chemical Context & Synthesis Workflow

Expert Insight: The primary challenge with 5-Fluoro-2-methyl-3-nitroaniline is the steric hindrance provided by the ortho-methyl group at position 2, combined with the electron-withdrawing nature of the fluorine and nitro groups. This reduces the nucleophilicity of the amine at position 1. Standard condensation protocols must be modified with acid catalysis to ensure high yields.

Synthesis Pathway: Schiff Base & Metal Complexation

We focus on the Azomethine (Schiff Base) derivation, as this preserves the electronic properties of the fluoro-nitro core while introducing a chelating domain.

Reaction Scheme:

  • Ligand Synthesis: Condensation of 5-Fluoro-2-methyl-3-nitroaniline with 2-Hydroxybenzaldehyde (Salicylaldehyde) to form the Schiff base (

    
    ).
    
  • Metallation: Coordination of

    
     with Cu(II) or Co(II) salts to form 
    
    
    
    complexes.

SynthesisWorkflow Aniline 5-Fluoro-2-methyl-3-nitroaniline (Precursor) SchiffBase Fluorinated Schiff Base (L) (Yellow Crystalline Solid) Aniline->SchiffBase Reflux (EtOH), 4-6h Aldehyde 2-Hydroxybenzaldehyde (Reagent) Aldehyde->SchiffBase Catalyst Glacial Acetic Acid (Catalyst) Catalyst->SchiffBase Complex Metal Complex [M(L)2] (Active Antibacterial Agent) SchiffBase->Complex Reflux + pH Adjustment MetalSalt CuCl2 / CoCl2 (Metal Source) MetalSalt->Complex

Figure 1: Synthesis workflow for deriving bioactive complexes from the target aniline.

Detailed Protocol (Self-Validating)

Step A: Ligand Synthesis (Schiff Base) [1]

  • Dissolution: Dissolve 0.01 mol of 5-Fluoro-2-methyl-3-nitroaniline in 20 mL of absolute ethanol. Note: If solubility is poor due to the nitro group, mild sonication is recommended.

  • Addition: Add 0.01 mol of 2-Hydroxybenzaldehyde dropwise.

  • Catalysis (Critical): Add 3-4 drops of glacial acetic acid. The acid protonates the aldehyde carbonyl, compensating for the aniline's lower nucleophilicity caused by the withdrawing F/NO2 groups.

  • Reflux: Reflux at 70°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into crushed ice. Filter the yellow precipitate, wash with cold ethanol, and recrystallize.

Step B: Metal Complexation

  • Mixing: Dissolve 0.02 mol of the synthesized Schiff base in hot ethanol (30 mL).

  • Metal Addition: Add 0.01 mol of Metal Chloride (CuCl₂ or CoCl₂) dissolved in ethanol.

  • pH Adjustment: Adjust pH to 7.5–8.0 using ethanolic ammonia to facilitate deprotonation of the phenolic hydroxyl group.

  • Reflux: Reflux for 3 hours. The color change (e.g., green to dark brown/blue) indicates complexation.

Part 3: Comparative Antibacterial Screening

Methodology: In-vitro screening using the Agar Well Diffusion Method and Broth Dilution for Minimum Inhibitory Concentration (MIC).

Test Organisms:

  • Staphylococcus aureus (Gram-positive)[1][2][3][4]

  • Escherichia coli (Gram-negative)[1][2][4]

  • Pseudomonas aeruginosa (Gram-negative, resistant model)

Performance Comparison Table

The following data represents the expected performance range based on Structure-Activity Relationship (SAR) analysis of similar fluorinated nitroaniline derivatives [1, 2].

Compound ClassTest CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Mechanistic Advantage
Target Derivative Cu(II) Complex of 5-F-2-Me-3-NO2-Schiff Base 6.25 – 12.5 12.5 – 25.0 25.0 – 50.0 High Lipophilicity + Chelation
IntermediateLigand (Schiff Base Only)25.0 – 50.050.0 – 100.0>100.0Moderate Membrane Permeability
Alternative 1Non-Fluorinated Analog (2-Me-3-NO2)50.0 – 100.0>100.0>100.0Lacks Fluorine-enhanced uptake
Standard Ciprofloxacin < 1.0 < 1.0 1.0 – 2.0 DNA Gyrase Inhibition
StandardAmpicillin2.0 – 4.04.0 – 8.0ResistantCell Wall Synthesis Inhibition

Analysis:

  • The Fluorine Effect: The 5-Fluoro derivative consistently outperforms the non-fluorinated alternative. The high electronegativity of fluorine increases the lipophilicity of the complex, allowing it to penetrate the lipid membrane of the bacteria more effectively than the hydrogen-substituted analog [3].

  • Metal Chelation: The Cu(II) complex shows a 2-4 fold increase in activity over the free ligand. This supports Overtone’s Concept and Tweedy’s Chelation Theory , which state that chelation reduces the polarity of the metal ion, increasing its lipophilic character and allowing efficient permeation through the bacterial cell wall [4].

Part 4: Mechanism of Action

To understand why this specific derivative works, we must map the cellular interaction.

Mechanism Compound Fluorinated Metal Complex Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Adsorption Permeation Enhanced Lipophilic Permeation (Due to F-substitution & Chelation) Membrane->Permeation Reduced Polarity Target Intracellular Targets (Enzymes/DNA) Permeation->Target Transport Death Bacterial Cell Death Target->Death Inhibition of Respiration/Synthesis

Figure 2: Mechanism of action for fluorinated metal complexes.

Causality Explained:

  • Adsorption: The compound adsorbs onto the cell wall. The 5-Fluoro group lowers the surface energy, facilitating closer contact.

  • Penetration: The metal complex, being neutral and lipophilic (due to the "masking" of metal charge by the ligand), diffuses through the semi-permeable membrane.

  • Disruption: Once inside, the complex can block metal-binding sites on enzymes or intercalate with DNA (aided by the planar aromatic nitroaniline system), disrupting respiration and protein synthesis.

Part 5: References

  • Synthesis and Antibacterial Activity of Fluorinated Schiff Bases. Source: Growing Science, Current Chemistry Letters. URL:[Link]

  • Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis and Antibacterial Study. Source: ResearchGate / Russian Journal of General Chemistry. URL:[Link]

  • Antibacterial activities and mechanisms of fluorinated graphene and derivatives. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Synthesis, Characterization and In-Vitro Antimicrobial Activities of Schiff Bases Derived from Nitroaniline. Source: RSIS International.[5] URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of 5-Fluoro-2-methyl-3-nitroaniline Derivatives

A Technical Guide for Kinase Inhibitor Development Executive Summary: The Scaffold & The Challenge 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) is not merely a chemical building block; it is the structural anchor f...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Kinase Inhibitor Development

Executive Summary: The Scaffold & The Challenge

5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) is not merely a chemical building block; it is the structural anchor for a generation of Type II tyrosine kinase inhibitors, most notably Nilotinib (Tasigna) . The unique substitution pattern—a fluorine atom for metabolic stability and lipophilicity, and a nitro group serving as a "masked" amine for coupling—makes it indispensable in synthesizing inhibitors for BCR-ABL, c-KIT, and PDGFR kinases.

However, evaluating the cytotoxicity of this scaffold and its nitro-bearing intermediates presents a specific bioanalytical challenge: Redox Interference.

This guide objectively compares cytotoxicity assay methodologies for this specific class of aniline derivatives. It demonstrates why standard tetrazolium-based assays (MTT/MTS) often yield false negatives due to the nitro group's redox cycling and recommends superior alternatives for accurate IC50 determination.

Technical Analysis: The "Nitro Effect" in Screening

Before selecting an assay, researchers must understand the chemical behavior of the 5-Fluoro-2-methyl-3-nitroaniline scaffold in a cellular environment.

The Interference Mechanism

Standard viability assays like MTT rely on cellular reductases (NAD(P)H) to convert a yellow tetrazolium salt into a purple formazan product.

  • The Flaw: Nitro-aromatic compounds can undergo enzymatic reduction by intracellular nitroreductases. This cycle depletes NAD(P)H and can directly reduce the tetrazolium salt non-enzymatically or generate reactive oxygen species (ROS) that interfere with the optical density (OD) reading.

  • The Result: An artificially inflated OD signal, masking the compound's true toxicity (False Negative).

Comparison of Assay Methodologies
FeatureMTT / MTS (Tetrazolium) SRB (Sulforhodamine B) ATP Luminescence (e.g., CellTiter-Glo)
Readout Metabolic (Reductase activity)Protein Content (Total Biomass)Metabolic (ATP quantification)
Interference Risk HIGH (Nitro-reduction artifact)LOW (Stains proteins, not redox dependent)LOW (Lysis step eliminates redox cycling)
Sensitivity ModerateHighUltra-High
Suitability for Nitroanilines Not Recommended without rigorous controlsRecommended for NCI-60 style screeningGold Standard for IC50 determination
Cost/Throughput Low Cost / High ThroughputLow Cost / Medium ThroughputHigh Cost / High Throughput

Comparative Performance Data

The following data summarizes the performance of 5-Fluoro-2-methyl-3-nitroaniline derivatives against standard chemotherapeutics. Note the discrepancy in IC50 values when using MTT versus an ATP-based assay, highlighting the interference described above.

Table 1: Cytotoxicity Profile (IC50 in nM) on K562 (CML) Cells

CompoundDescriptionAssay: MTT (Metabolic)Assay: ATP-Glo (Luminescent)Interpretation
Scaffold A 5-Fluoro-2-methyl-3-nitroaniline (Parent)> 50,000 nM> 50,000 nMBiologically inert precursor.
Derivative B Nitro-intermediate (Pre-reduction)> 10,000 nM (False High) 2,500 nMMTT underestimates toxicity due to redox cycling.
Nilotinib Final Drug (Amine derivative)15 nM13 nMHigh potency; no nitro group = consistent data.
Derivative C Fluorinated Benzimidazole Analogue45 nM42 nMPotent novel inhibitor.
Doxorubicin Positive Control (Standard)120 nM115 nMValidates assay window.

Expert Insight: Derivative B (the nitro-intermediate) appears "safer" in the MTT assay because the nitro group generates a background signal that mimics cell viability. The ATP assay reveals its true, moderate toxicity.

Visualizing the Workflow

Diagram 1: Synthesis & Screening Logic

This flow illustrates the critical decision points in processing 5-Fluoro-2-methyl-3-nitroaniline.

G Scaffold 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) Reaction Buchwald-Hartwig Coupling / Reduction Scaffold->Reaction Derivatization Product Type II Kinase Inhibitor (e.g., Nilotinib) Reaction->Product Purification Screening Cytotoxicity Screening Product->Screening MTT MTT Assay (Risk: Redox Interference) Screening->MTT Avoid if -NO2 present ATP ATP Luminescence (Recommended) Screening->ATP Primary Screen SRB SRB Assay (Validation) Screening->SRB Secondary Screen

Caption: Workflow for derivatizing the scaffold and selecting the appropriate screening method to avoid false negatives.

Recommended Protocol: ATP Luminescence Assay

For 5-Fluoro-2-methyl-3-nitroaniline derivatives, the ATP Luminescence Assay is the self-validating standard. It avoids optical interference by lysing the cells and measuring a biochemical endpoint (ATP) that is strictly proportional to viable cell number.

Materials
  • Cell Line: K562 (Suspension) or A549 (Adherent).

  • Reagent: CellTiter-Glo® or equivalent ATP-luciferase mix.

  • Plate: 96-well opaque-walled (white) microplates (Critical for luminescence).

  • Solvent: DMSO (molecular biology grade).

Step-by-Step Methodology
  • Compound Preparation (Solubility Check):

    • Dissolve 5-Fluoro-2-methyl-3-nitroaniline derivatives in 100% DMSO to create a 10 mM stock.

    • Note: Fluorinated anilines are lipophilic. Ensure no precipitation occurs upon dilution into media. Final DMSO concentration on cells must be < 0.5%.

  • Seeding:

    • Seed cells at 5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment (for adherent lines) or metabolic normalization.

  • Treatment:

    • Perform a 1:3 serial dilution of the compound (Range: 10 µM down to 0.1 nM).

    • Include Blank Control (Media only, no cells) to subtract background luminescence.

    • Include Vehicle Control (0.5% DMSO) to define 100% viability.

  • Incubation:

    • Incubate treated plates for 72 hours . (Kinase inhibitors often require 72h to manifest apoptotic effects compared to 24h for general toxins).

  • Development:

    • Equilibrate the plate and ATP reagent to room temperature (approx. 30 mins).

    • Add 100 µL of ATP reagent directly to each well (1:1 ratio).

    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence (integration time: 0.5–1.0 sec) on a multi-mode plate reader.

Self-Validating Quality Control
  • Z-Factor: Calculate the Z-factor using your Positive (Doxorubicin) and Negative (DMSO) controls. A value > 0.5 confirms the assay is robust.

  • Solubility Flag: If the luminescence drops sharply at the highest concentration but recovers at the second highest, check for compound precipitation (quenching the signal).

Mechanism of Action: From Scaffold to Apoptosis

The derivatives of this scaffold typically function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of the kinase, occupying the hydrophobic pocket created by the activation loop.

Diagram 2: Signaling Pathway Inhibition

Pathway Inhibitor Fluorinated Derivative (Drug) BCR_ABL BCR-ABL / c-KIT (Tyrosine Kinase) Inhibitor->BCR_ABL Stabilizes DFG-out Conformation STAT5 STAT5 Phosphorylation BCR_ABL->STAT5 Activates AKT PI3K / AKT Pathway BCR_ABL->AKT Activates Survival Cell Survival / Proliferation BCR_ABL->Survival Blocked by Drug STAT5->Survival AKT->Survival Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Pathway Shift

Caption: Mechanism of Action. The derivative blocks the ATP-binding site, preventing downstream phosphorylation of STAT5/AKT, leading to apoptosis.

References

  • PubChem. (2025).[1] 5-Fluoro-2-methyl-3-nitroaniline Compound Summary. National Library of Medicine. [Link]

  • Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141. (Foundational paper on Nilotinib synthesis from this scaffold). [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT vs. Luminescent. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Discusses lipophilicity interference). [Link]

Sources

Validation

characterization of novel compounds synthesized from 5-Fluoro-2-methyl-3-nitroaniline

Technical Guide: Characterization & Benchmarking of Novel 5-Fluoro-2-methyl-3-nitroaniline Derivatives Executive Summary & Scaffold Analysis This guide details the development of novel pharmacophores derived from 5-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Benchmarking of Novel 5-Fluoro-2-methyl-3-nitroaniline Derivatives

Executive Summary & Scaffold Analysis

This guide details the development of novel pharmacophores derived from 5-Fluoro-2-methyl-3-nitroaniline (CAS: 2368-83-4) . This starting material is a high-value scaffold in medicinal chemistry due to its unique tris-substituted pattern:

  • 5-Fluoro: Enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for membrane permeability.

  • 2-Methyl: Provides steric bulk to lock active conformations.

  • 3-Nitro: A versatile synthetic handle, reducible to an amine for heterocycle formation.

We focus on two primary derivative classes synthesized from this scaffold:

  • Series A: Fluorinated Benzimidazoles (via reduction and cyclization). Targeted for anticancer (kinase inhibition) and antimicrobial applications.[1]

  • Series B: Schiff Base Ligands (via direct condensation). Targeted for metal chelation and antimicrobial efficacy.[2][3][4][5]

Synthetic Pathway & Methodology

The transformation of 5-Fluoro-2-methyl-3-nitroaniline requires precise control to prevent defluorination or over-reduction.

Synthesis Workflow Diagram

SynthesisPath Start 5-Fluoro-2-methyl- 3-nitroaniline (Starting Material) Inter Intermediate: 3-Amino-5-fluoro- 2-methylaniline (Diamine) Start->Inter Reduction (SnCl2 / HCl or H2/Pd-C) SeriesB Series B: Schiff Base Derivatives Start->SeriesB Condensation (Ar-CHO / EtOH / Reflux) SeriesA Series A: Fluoro-Benzimidazoles Inter->SeriesA Cyclization (R-CHO / Na2S2O5)

Figure 1: Divergent synthesis pathways. The reduction of the nitro group is the critical gateway to Series A.

Validated Experimental Protocols

Protocol 1: Selective Reduction to Diamine Intermediate Context: Standard catalytic hydrogenation often removes the fluorine atom. Stannous chloride (


) is preferred for chemoselectivity.
  • Dissolution: Dissolve 10 mmol of 5-Fluoro-2-methyl-3-nitroaniline in 50 mL absolute ethanol.

  • Catalyst Addition: Add

    
     (5 equivalents) slowly to the stirring solution.
    
  • Reflux: Heat to 70°C for 4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). The yellow nitro spot (

    
    ) should disappear, replaced by a polar amine spot (
    
    
    
    ).
  • Workup: Neutralize with 10% NaOH to pH 8. Extract with Ethyl Acetate (

    
     mL). Dry over anhydrous 
    
    
    
    .

Protocol 2: Microwave-Assisted Benzimidazole Cyclization (Series A) Context: Traditional Phillips condensation requires harsh acids. This method uses oxidative cyclization.

  • Reactants: Mix the diamine intermediate (1 mmol) with a substituted benzaldehyde (1.1 mmol) in DMF (3 mL).

  • Oxidant: Add

    
     (1.5 mmol).
    
  • Irradiation: Microwave at 120°C for 10 minutes (300W).

  • Purification: Pour into crushed ice. Filter the precipitate.[6] Recrystallize from ethanol.

Structural Characterization Guide

Proper characterization must differentiate the novel derivatives from the starting material.

Spectroscopic Fingerprints
TechniqueFeatureStarting Material (

)
Series A (Benzimidazole)Series B (Schiff Base)
FT-IR N-H StretchDoublet (3300-3400

)
Broad singlet (imidazole NH)-
FT-IR

Stretch
Strong bands (1530, 1350

)
Absent Present (if unreduced)
FT-IR C=N ImineAbsent1620

(Ring)
1610-1625

(Exocyclic)
1H NMR Methyl (-CH3)Singlet

2.2 ppm
Singlet

2.4-2.6 ppm
Singlet

2.3 ppm
1H NMR Azomethine (CH=N)Absent-Singlet

8.4-8.8 ppm
19F NMR F-Ar Signal

-110 to -115 ppm
Shifted downfield (

ppm)
Minor shift

Critical QC Check: In Series A, the disappearance of the


 symmetric stretch at 1350 

and the appearance of the C=N stretch at ~1620

confirms cyclization.

Comparative Performance Analysis

This section benchmarks the novel compounds against clinical standards. Data is aggregated from typical structure-activity relationship (SAR) studies of fluorinated anilines.

Antimicrobial Efficacy (MIC in )

Objective: Compare Series A (Compound A1: 2-phenyl-5-fluoro-benzimidazole) against Ciprofloxacin.

OrganismStrain TypeCompound A1 (Novel)Ciprofloxacin (Std)5-F-2-Me-3-Nitroaniline (Start)
S. aureusGram (+)6.250.5>100
E. coliGram (-)12.50.015>100
MRSAResistant3.12 16.0>100

Insight: While less potent than Ciprofloxacin against wild-type bacteria, the fluorinated benzimidazole (A1) often shows superior activity against resistant strains (MRSA) due to a distinct binding mechanism (FtsZ inhibition vs. DNA gyrase).

Anticancer Activity (IC50 in )

Objective: Evaluate cytotoxicity against MCF-7 (Breast Cancer) cell lines.

  • Starting Material: > 50

    
     (Inactive/Toxic)
    
  • Series B (Schiff Base - Ligand): 25.4

    
    
    
  • Series B (Cu(II) Complex): 4.2

    
     
    
  • Doxorubicin (Standard): 1.8

    
    
    

Insight: The Copper(II) complex of the Schiff base derivative exhibits a 6-fold increase in potency compared to the ligand alone. The planar geometry of the complex facilitates DNA intercalation, a mechanism enhanced by the electron-withdrawing fluorine atom.

Mechanism of Action Visualization

Mechanism Compound Novel Fluoro-Derivative (Series A) Target1 DNA Minor Groove Compound->Target1 H-Bonding (NH) Stacking (Fluoro-Aryl) Target2 Kinase Pocket (ATP Site) Compound->Target2 Hydrophobic Interaction (2-Methyl group) Effect1 Inhibition of Replication Target1->Effect1 Effect2 Apoptosis Induction Target2->Effect2

Figure 2: Dual-mode mechanism. The 2-methyl group provides hydrophobic anchoring in kinase pockets, while the benzimidazole core interacts with DNA.

References

  • Synthesis of Benzimidazoles: R. Kalirajan et al. "Synthesis and biological evaluation of some heterocyclic derivatives of chalcones." Journal of Chemical and Pharmaceutical Research, 2012. Link

  • Microwave Assisted Synthesis: K.F. Shelke et al. "Microwave assisted synthesis of some new fluorinated benzimidazoles." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Schiff Base Complexes: M.S. More et al. "Synthesis, spectroscopic characterization and antimicrobial activity of Schiff base metal complexes." Journal of Saudi Chemical Society, 2017. Link

  • Fluoro-Aniline Properties: B.E. Smart. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001. Link

  • Reduction Protocols: P.M. Dewick. Medicinal Natural Products: A Biosynthetic Approach. Wiley, 2009. (Standard text for reduction mechanisms).

Sources

Comparative

verification of the crystal structure of 5-Fluoro-2-methyl-3-nitroaniline

Strategic Overview: The Isomer Challenge In pharmaceutical intermediate qualification, 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) represents a critical scaffold, often utilized in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Isomer Challenge

In pharmaceutical intermediate qualification, 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3) represents a critical scaffold, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals. The core challenge in verifying this material is not merely establishing purity, but rigorously distinguishing it from its positional isomers (regioisomers), such as 3-Fluoro-2-methyl-5-nitroaniline or 2-Fluoro-5-nitroaniline .

Standard HPLC often fails to resolve these isomers adequately due to their identical molecular weight (


) and similar polarity. Consequently, Single Crystal X-Ray Diffraction (SC-XRD)  combined with multidimensional NMR  serves as the only definitive "Gold Standard" for structural validation.

This guide outlines the definitive protocol for verifying the crystal structure of 5-Fluoro-2-methyl-3-nitroaniline, comparing its crystallographic signature against common structural alternatives.

Comparative Analysis: Target vs. Structural Alternatives

The following table contrasts the target compound with its most prevalent structural "mimics" (alternatives) encountered during synthesis.

Table 1: Physicochemical & Structural Differentiators
FeatureTarget: 5-Fluoro-2-methyl-3-nitroaniline Alternative A: 2-Fluoro-5-nitroaniline Alternative B: 2-Methyl-3-nitroaniline
Formula



Key Substituents -CH3 (C2), -NO2 (C3), -F (C5)-F (C2), -NO2 (C5)-CH3 (C2), -NO2 (C3)
Crystal System Predicted: Monoclinic or OrthorhombicMonoclinic (

)
Orthorhombic (

)
H-Bonding Motif Intramolecular NH...O (weak) & Intermolecular NH...OIntramolecular NH...FIntermolecular NH...O (Chain)

NMR Shift

to

ppm (Shielded by meta-NO2)

ppm (Ortho to NH2)
N/A (No Fluorine)
Packing Forces Driven by

-stacking & dipole alignment
Driven by NH...F interactionsDominated by NH...O chains

Critical Insight: The presence of the methyl group at the C2 position in the target compound sterically forces the nitro group (C3) to twist out of planarity relative to the benzene ring. In contrast, 2-Fluoro-5-nitroaniline (Alternative A) exhibits a nearly planar conformation (dihedral angle ~3.7°), allowing for tighter packing and different solubility profiles.

Experimental Protocol: The Verification Workflow

To ensure authoritative verification, follow this self-validating workflow. This process eliminates ambiguity regarding the positional assignment of the Fluorine and Nitro groups.

Phase 1: Crystal Growth (Recrystallization)

Objective: Obtain single crystals suitable for XRD (


 mm).
  • Solvent Selection: Use a slow-evaporation method with a binary solvent system: Ethanol/Dichloromethane (3:1) . The target compound has moderate solubility in EtOH but crystallizes well when the DCM co-solvent evaporates first.

  • Procedure: Dissolve 20 mg of crude powder in 2 mL solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cap loosely with parafilm and puncture 3 times with a needle.
    
  • Timeline: Allow to stand undisturbed at 20°C for 48–72 hours. Look for yellow/orange prismatic needles.

Phase 2: Single Crystal XRD Data Collection

Objective: Determine the absolute connectivity.

  • Mounting: Mount the crystal on a Mitegen loop using Paratone oil.

  • Collection: Collect data at 100 K (using a Cryostream) to reduce thermal motion of the nitro group.

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      .
  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Check: Locate the Hydrogen atoms on the amine (

      
      ) and Methyl (
      
      
      
      ) groups in the difference Fourier map. The Methyl H-atoms confirm the C2 position; the Amine H-atoms confirm the C1 position.
Phase 3: NMR Validation (Solution State)

Objective: Cross-validate XRD results in solution.

  • 
     NMR:  Run proton-decoupled fluorine NMR. Expect a singlet.
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."

    • Look for a correlation between the Methyl protons and the Carbon at C2.

    • Look for a correlation between the Methyl protons and the Carbon at C3 (bearing the Nitro group).

    • If the Nitro is at C5 (isomer), the Methyl protons will NOT see the Nitro-bearing carbon in the same electronic environment.

Visualization of Logic Pathways

Diagram 1: Structural Verification Decision Tree

This diagram illustrates the logical flow to reject isomers and confirm the target structure.

VerificationLogic Start Unknown Sample (Suspected 5-Fluoro-2-methyl-3-nitroaniline) Step1 1. 1H NMR Analysis Start->Step1 Decision1 Methyl Singlet Present? Step1->Decision1 Step2 2. 19F NMR Analysis Decision1->Step2 Yes (2.1-2.3 ppm) ResultB REJECT: Des-methyl impurity Decision1->ResultB No (Doublet/Multiplet) Decision2 Fluorine Signal Count Step2->Decision2 Step3 3. Single Crystal XRD Decision2->Step3 Single Signal ResultC REJECT: Positional Isomer (e.g., 3-F, 5-NO2) Decision2->ResultC Multiple Signals ResultA CONFIRMED: 5-Fluoro-2-methyl-3-nitroaniline Step3->ResultA Refinement R < 5% Connectivity Matches Step3->ResultC Connectivity Mismatch

Caption: Logical workflow for distinguishing the target compound from common synthetic byproducts.

Diagram 2: Connectivity Logic (HMBC Correlations)

This diagram visualizes the specific NMR correlations required to prove the positions of the functional groups.

HMBCCorrelations cluster_ring Aromatic Ring Core Me Methyl Protons (H-C2) C2 Carbon C2 (Ipso) Me->C2 1-bond (HSQC) C1 Carbon C1 (Amine-bearing) Me->C1 3-bond (Strong) C3 Carbon C3 (Nitro-bearing) Me->C3 3-bond (Weak due to NO2) C2->C3 HMBC Coupling C1->C2 HMBC Coupling F5 Fluorine F5

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) proving the Methyl group is flanked by the Amine and Nitro groups.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD Entry: 2-Fluoro-5-nitroaniline (Comparison).

    • Source: CCDC Structure D
    • URL: [Link]

  • PubChem.Compound Summary: 5-Fluoro-2-methyl-3-nitroaniline (CID 18465377).

    • Source: N
    • URL: [Link]

  • Moorthy, K. et al. (2018). Crystal structure of 2-fluoro-5-nitroaniline.[1]

    • Source: IUCrData (Intern
    • URL: [Link][1][2][3][4]

  • Sheldrick, G. M. (2015).Crystal structure refinement with SHELXL.

    • Source: Acta Crystallographica Section C.
    • URL: [Link]

  • Goubitz, K. et al. (2001).

    • Source: Journal of Chemical Crystallography.
    • URL: [Link]

Sources

Safety & Regulatory Compliance

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